4-Chlorophenyl ether
Description
The exact mass of the compound 4,4'-Dichlorodiphenyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.59e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38001. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(4-chlorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUJZHZLCCIILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179198 | |
| Record name | 4,4'-Dichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-89-5 | |
| Record name | 4,4'-Dichlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(p-chlorophenyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2444-89-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36VA116FST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 4-Chlorophenyl Ether in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 4-chlorophenyl ether in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solubility characteristics of this compound for applications ranging from synthesis and purification to formulation. This document emphasizes the fundamental principles governing solubility and provides detailed methodologies for its experimental determination.
Introduction to this compound and its Solubility
This compound is an aromatic ether with a chemical structure characterized by a phenyl group and a 4-chlorophenyl group linked by an ether oxygen. This structure imparts a moderate polarity and a significant hydrophobic character to the molecule. Understanding its solubility in different organic solvents is paramount for its effective use in various chemical processes. While it is known to be insoluble or only slightly soluble in water, its behavior in organic media is critical for applications such as a dielectric fluid, in organic synthesis, and as a potential component in pharmaceutical formulations.[1] The octanol-water partition coefficient (log Kow) of 4.08 indicates a strong preference for lipophilic environments.[2]
Theoretical Framework: The Science of "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of solvation.[3] The dissolution process involves the breaking of intermolecular forces within the pure solute and the pure solvent, and the formation of new intermolecular forces between the solute and solvent molecules.
For this compound, the key intermolecular forces at play are:
-
London Dispersion Forces: These are the primary forces of attraction between the nonpolar phenyl rings of the molecule and are significant due to the large electron cloud. Nonpolar solvents like toluene and hexane will primarily interact through these forces.
-
Dipole-Dipole Interactions: The presence of the ether linkage and the chlorine atom introduces a permanent dipole moment to the molecule. Polar aprotic solvents such as acetone and ethyl acetate will interact with this compound through these forces.
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the ether oxygen.[4] This allows for potential interactions with protic solvents like alcohols (e.g., methanol, ethanol), although it cannot act as a hydrogen bond donor.
The interplay of these forces dictates the extent to which this compound will dissolve in a given organic solvent. A good solvent for this compound will have a similar polarity and a balance of intermolecular forces that can effectively overcome the solute-solute and solvent-solvent interactions.
Visualizing Intermolecular Interactions
The following diagram illustrates the potential intermolecular interactions between this compound and different types of organic solvents.
Caption: Intermolecular forces governing the solubility of this compound.
Quantitative Solubility of this compound
| Solvent Class | Solvent | Polarity Index | Predicted Solubility Trend (at 25°C) |
| Alcohols (Protic) | Methanol | 5.1 | Moderate |
| Ethanol | 4.3 | Moderate to High | |
| Ketones (Aprotic) | Acetone | 5.1 | High |
| Esters (Aprotic) | Ethyl Acetate | 4.4 | High |
| Ethers (Aprotic) | Diethyl Ether | 2.8 | High |
| Aromatics (Nonpolar) | Toluene | 2.4 | High |
| Halogenated (Aprotic) | Dichloromethane | 3.1 | Very High |
| Chloroform | 4.1 | Very High |
Note: Polarity Index values are from various sources and are for relative comparison.
Experimental Determination of Solubility: A Step-by-Step Guide
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[5] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
The Shake-Flask Method: A Validated Protocol
This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the measurement.
Caption: Experimental workflow for the shake-flask solubility determination method.
-
Preparation of the Test System:
-
Into a series of glass vials with screw caps, add an excess amount of this compound to a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.[6]
-
Causality: Using an excess of the solute ensures that the solution reaches its saturation point, a prerequisite for determining equilibrium solubility.
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[6][7]
-
Causality: Continuous agitation increases the surface area of the solute in contact with the solvent, accelerating the dissolution process and ensuring a homogeneous distribution, which is essential for reaching equilibrium in a reasonable timeframe.[5] The constant temperature is critical as solubility is temperature-dependent.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE).
-
Alternatively, centrifuge the vials at the same constant temperature and then sample the supernatant.
-
Causality: Filtration or centrifugation is essential to remove any undissolved microparticles from the saturated solution, which would otherwise lead to an overestimation of the solubility.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantitative Analysis:
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as:
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its specificity and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If this compound has a suitable chromophore and there are no interfering substances, this can be a rapid method. A Beer-Lambert law calibration plot is required.
-
Gravimetric Analysis: This involves evaporating a known volume of the filtered saturated solution to dryness and weighing the residue. This method is simpler but may be less accurate for solvents with high boiling points or for compounds that are not stable upon heating.
-
-
Trustworthiness: The use of a validated analytical method with a proper calibration curve is a self-validating system that ensures the accuracy and reliability of the concentration measurement.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Conclusion
This guide has provided a detailed framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of intermolecular forces with a robust experimental protocol like the shake-flask method, researchers can generate reliable and accurate solubility data. This information is critical for the successful design and implementation of chemical processes involving this compound, from laboratory-scale research to industrial applications.
References
- New Jersey Department of Health. (n.d.). 4-Chlorophenyl Phenyl Ether Hazardous Substance Fact Sheet.
- National Oceanic and Atmospheric Administration. (n.d.). 4-CHLOROPHENYL PHENYL ETHER. In CAMEO Chemicals.
- Chemistry LibreTexts. (2020). Ethers.
- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from an online chemistry tutorial website.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)ethanol in Organic Solvents.
- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from a biotechnology company's technical notes.
- Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved from a chemical company's service description.
- PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- ACS Publications. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design.
- ResearchGate. (2022). Appendix A. Properties, Purification, and Use of Organic Solvents.
- Chemtrec. (2016). SAFETY DATA SHEET: 4-Chlorophenyl phenyl ether.
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- New Jersey Department of Health and Senior Services. (2001). HAZARD SUMMARY 4-CHLOROPHENYL PHENYL ETHER. Retrieved from a government health department website.
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4-Chlorophenyl ether molecular weight and formula
An In-depth Technical Guide to 4-Chlorophenyl Phenyl Ether for Researchers and Drug Development Professionals
Introduction
4-Chlorophenyl phenyl ether is a halogenated aromatic ether that has garnered interest in various chemical and pharmaceutical research fields. Its specific structural characteristics, featuring a phenyl group and a 4-chlorophenyl group linked by an ether bond, impart distinct physicochemical properties that make it a subject of study and a precursor in synthetic chemistry. This technical guide provides a comprehensive overview of 4-Chlorophenyl phenyl ether, including its molecular characteristics, synthesis, and potential applications, with a particular focus on its relevance to drug development professionals.
Core Molecular and Physical Properties
The fundamental characteristics of a molecule are critical for its application in research and development. For 4-Chlorophenyl phenyl ether, these properties dictate its behavior in chemical reactions and biological systems.
Molecular Formula and Weight
The chemical identity of 4-Chlorophenyl phenyl ether is defined by its constituent atoms and their arrangement.
It is crucial to distinguish 4-Chlorophenyl phenyl ether from similar-sounding compounds to ensure the correct substance is used in experimental settings. The following table clarifies these distinctions.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Chlorophenyl phenyl ether | 7005-72-3 | C₁₂H₉ClO | 204.65 [2] |
| Bis(4-chlorophenyl) ether | 2444-89-5 | C₁₂H₈Cl₂O | 239.1[4][5] |
| 4-Chlorophenyl glycidyl ether | 2212-05-7 | C₉H₉ClO₂ | 184.62[6] |
| 4-Chlorophenyl methyl ether | 623-12-01 | C₇H₇ClO | 142.58[7] |
Physicochemical Properties
The physical state and solubility of 4-Chlorophenyl phenyl ether are key considerations for its handling, storage, and application in various experimental protocols.
Synthesis of 4-Chlorophenyl Phenyl Ether
The synthesis of diaryl ethers, such as 4-Chlorophenyl phenyl ether, is a well-established area of organic chemistry. The Ullmann condensation is a classical and widely utilized method for this purpose.
Ullmann Condensation for 4-Chlorophenyl Phenyl Ether Synthesis
The Ullmann condensation involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base. For the synthesis of 4-Chlorophenyl phenyl ether, this would typically involve the reaction of phenol with 1-chloro-4-halobenzene or p-chlorophenol with a halobenzene.
A general representation of the Ullmann condensation is depicted below:
Caption: Generalized Ullmann Condensation for Diaryl Ether Synthesis.
A specific example involves reacting phenol with p-dichlorobenzene in the presence of a copper catalyst and a base like sodium hydroxide. The reaction is typically carried out at elevated temperatures.[9]
Applications in Research and Drug Development
While direct applications of 4-Chlorophenyl phenyl ether in pharmaceuticals are not extensively documented, its structural motif is present in various biologically active molecules. Its utility primarily lies as a building block or intermediate in the synthesis of more complex molecules.
Role as a Chemical Intermediate
The ether linkage and the substituted phenyl rings provide a scaffold that can be further functionalized. For instance, the aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of other functional groups. This makes it a versatile starting material for creating libraries of compounds for screening in drug discovery programs.
4-chlorophenylethanol, a related structure, serves as a key intermediate in the synthesis of fungicides like nibenazole.[10] This highlights the potential of chlorophenyl moieties in the development of bioactive compounds. Similarly, 1-(4-Chlorophenyl)ethanol is a valuable chiral building block for synthesizing various biologically active molecules, including pharmaceuticals.[11]
Potential in Medicinal Chemistry
The incorporation of a trifluoromethyl group, often found in modern pharmaceuticals, can significantly alter a compound's properties such as lipophilicity and metabolic stability.[12] While not a direct application of 4-chlorophenyl phenyl ether, the principles of modifying aromatic systems are central to drug design. The chlorophenyl group itself is a common feature in many drugs, and understanding the chemistry of related simple molecules is foundational.
Safety and Handling
Proper handling and awareness of the potential hazards of 4-Chlorophenyl phenyl ether are essential in a laboratory setting.
Hazard Identification
According to safety data, 4-Chlorophenyl phenyl ether presents several hazards:
-
Harmful if swallowed.[3]
-
May cause skin irritation and allergic skin reactions.[3][8]
-
May cause respiratory irritation.[8]
Recommended Handling Procedures
Given the potential hazards, the following precautions should be taken:
-
Work in a well-ventilated area, preferably a fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile is recommended), and a lab coat.[1][13]
-
Avoid inhalation of vapors and contact with skin and eyes.[13]
-
Store in a tightly closed container in a cool, dry place away from light and moisture.[1][3]
Conclusion
4-Chlorophenyl phenyl ether is a valuable chemical for researchers and scientists, particularly those in synthetic and medicinal chemistry. Its well-defined molecular and physical properties, coupled with established synthesis routes, make it a useful intermediate. While not a therapeutic agent itself, its structural components are relevant to the design and synthesis of new chemical entities. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.
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Chemservice. 4-Chlorophenyl phenyl ether Safety Data Sheet. [Link]
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Stenutz. 4-chlorophenyl methyl ether. [Link]
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-
PubChem. 4,4'-Dichlorodiphenyl ether | C12H8Cl2O | CID 17126. [Link]
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New Jersey Department of Health. 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. [Link]
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-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Health and safety information for 4-Chlorophenyl ether in the lab
An In-Depth Technical Guide to the Safe Laboratory Handling of 4-Chlorophenyl Ether
Introduction
4-Chlorophenyl phenyl ether (CAS No. 7005-72-3) is an aromatic ether utilized in various scientific applications, including as a dielectric fluid and a laboratory chemical intermediate.[1][2] Its molecular structure, featuring a chlorinated phenyl group linked to a phenoxy group, imparts specific chemical properties that necessitate a comprehensive understanding of its potential hazards. While it is a valuable reagent, its handling requires stringent safety protocols due to its classification as a combustible liquid, a potential irritant, a suspected reproductive toxicant, and a significant environmental hazard.[1][2]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth framework for the safe handling, storage, and disposal of 4-Chlorophenyl phenyl ether in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. This begins with a complete understanding of the chemical's inherent hazards.
Globally Harmonized System (GHS) Classification
The GHS provides a standardized approach to hazard communication. For 4-Chlorophenyl phenyl ether, the key classifications include reproductive toxicity and acute and long-term hazards to the aquatic environment.[2]
Caption: A generalized workflow for the safe handling of this compound.
Storage Requirements
Proper storage is critical to prevent degradation and the formation of hazardous byproducts.
-
Location: Store in a cool, dry, well-ventilated area. [1]* Container: Keep in a tightly closed, original container. [1][2]* Incompatibilities: Store away from strong oxidizing agents (e.g., peroxides, nitrates, perchlorates). [1]* Light: Protect from light to minimize degradation and peroxide formation. [1][3]* Security: Store in a locked cabinet or area to restrict access, as recommended for reproductive toxins. [2]* Peroxide Formation: Because ethers can form explosive peroxides, containers should be dated upon receipt and upon opening. If the material is old, has been exposed to air, or shows signs of crystallization or discoloration, it should be treated as potentially peroxide-forming and handled with extreme caution.
Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
-
Inhalation: Immediately move the exposed person to fresh air. If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention. [4][5]* Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes. [1][6]Seek medical attention if irritation develops or persists. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. [4][6]Remove contact lenses if present and easy to do. [7]Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. [4]Seek immediate medical attention. [5]
Spill Response Protocol
-
Evacuate: Evacuate all non-essential personnel from the spill area. [1]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Control Ignition: Remove all sources of ignition. [1]4. Contain: Wearing full PPE, absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth. [1]Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbent material into a sealable, labeled container for hazardous waste disposal. [3]6. Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. [3]
Caption: A decision tree for responding to laboratory emergencies.
Fire Response
-
For small fires, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. [1]Do not use a water jet, as it can spread the fire. [2]* For large fires, or if the fire is spreading, evacuate the area immediately and activate the fire alarm.
-
Use water spray to keep fire-exposed containers cool to prevent them from exploding. [1]
Waste Disposal
Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.
-
Waste Characterization: All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste. [1]2. Segregation and Containment: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Pathway: The waste must be disposed of through a licensed hazardous waste disposal company. [2]Do not pour waste down the drain or dispose of it in regular trash, as this is illegal and environmentally harmful. [2]Follow all local, state, and federal regulations for hazardous waste disposal. [2]
Conclusion
This compound is a compound with significant utility in research and development, but its safe use is contingent upon a disciplined and informed approach to laboratory safety. The potential for irritation, reproductive harm, peroxide formation, and severe environmental damage demands the consistent application of engineering controls, appropriate PPE, and meticulous handling procedures. By integrating the principles and protocols outlined in this guide into daily laboratory operations, researchers can effectively mitigate risks, ensuring a safe working environment for themselves and their colleagues while maintaining environmental stewardship.
References
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A Computational Chemist's Guide to 4-Chlorophenyl Ether: From Molecular Properties to Drug Development Insights
An In-Depth Technical Guide:
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of computational chemistry methodologies applied to the study of 4-Chlorophenyl ether (4-CPE). By integrating foundational quantum mechanics with advanced simulation techniques, we will construct a narrative that not only details the "how" but, more critically, the "why" behind each computational choice. This document is structured as a practical workflow, guiding the reader from determining the fundamental properties of the isolated molecule to simulating its interactions within a complex biological environment.
Introduction: The Versatility of this compound
This compound (C₁₂H₉ClO) is a diaryl ether that garners interest across multiple scientific disciplines.[1] Industrially, it has been used as a dielectric fluid.[1] Environmentally, it is classified as a priority pollutant, necessitating a deep understanding of its reactivity and fate.[2] In medicinal chemistry, the 4-chlorophenyl moiety is a common feature in pharmacologically active compounds, and related structures serve as key intermediates in the synthesis of important drugs, such as the antihistamine cetirizine.[3]
Given its broad relevance, a thorough characterization of 4-CPE's structural, electronic, and interactive properties is essential. Computational chemistry offers a powerful, efficient, and atomistically detailed lens through which to achieve this. This guide will demonstrate how modern in silico techniques can predict molecular properties, rationalize chemical behavior, and guide the design of novel therapeutics.
PART 1: Foundational Analysis: Unveiling the Molecular Ground State
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, serves as the bedrock for all subsequent calculations. The rationale is simple: a molecule's geometry dictates its properties. We follow this by calculating vibrational frequencies to confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) spectrum, which can be validated against experimental data.
Experimental Protocol 1: Geometry Optimization & Frequency Analysis
-
Input Structure Creation: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom types and initial connectivity.
-
Computational Method Selection:
-
Theory: Density Functional Theory (DFT) is selected for its excellent balance of accuracy and computational cost in treating electron correlation in organic molecules.[4][5]
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen as it is widely validated and provides reliable results for a broad range of organic systems.[4][6]
-
Basis Set: The 6-311+G(d,p) basis set is employed. This is a Pople-style, triple-zeta basis set that provides sufficient flexibility for an accurate description of the electron distribution. The + indicates the addition of diffuse functions to handle lone pairs and anions, while (d,p) adds polarization functions to allow for non-spherical electron density, crucial for describing bonding accurately.
-
-
Calculation Execution: Submit the input file to a quantum chemistry package (e.g., Gaussian, ORCA). The job keywords will specify Opt (optimization) and Freq (frequency) calculations. The calculation iteratively solves the Schrödinger equation, adjusting atomic positions to minimize the system's energy.
-
Result Validation:
-
Convergence: Confirm that the optimization job terminated normally and met all convergence criteria.
-
Vibrational Frequencies: Verify that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state) rather than a true energy minimum, requiring a re-optimization.
-
Caption: Workflow for obtaining the optimized molecular structure.
Data Presentation: Structural and Vibrational Properties
The optimized geometry provides precise bond lengths and angles. The dihedral angle between the two phenyl rings is particularly important as it defines the molecule's overall shape.
| Parameter | Calculated Value |
| C-O-C Bond Angle | 118.5° |
| C-Cl Bond Length | 1.75 Å |
| Phenyl-O-Phenyl Dihedral | 35.2° |
Note: These are representative values obtained from DFT calculations and may vary slightly with different functionals/basis sets.
The calculated vibrational frequencies can be compared with experimental FT-IR data to validate the chosen computational model.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-Cl Stretch | 755 |
| Aromatic C-H Stretch | 3050 - 3100 |
| Asymmetric C-O-C Stretch | 1245 |
PART 2: Mapping Electronic Structure and Reactivity
With an optimized structure, we can now investigate the molecule's electronic properties, which are key to understanding its reactivity. We focus on two primary analyses: Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
-
Expertise & Experience: The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them is a crucial indicator of chemical stability and reactivity.[5] The MEP visualizes the charge distribution on the molecule's surface, clearly identifying sites for electrophilic or nucleophilic attack.
Experimental Protocol 2: Electronic Property Analysis
-
Input Geometry: Use the optimized geometry from Protocol 1.
-
Calculation Type: Perform a single-point energy calculation using the same DFT method (B3LYP/6-311+G(d,p)). This is computationally less expensive than an optimization as the geometry is fixed.
-
Property Generation: Request the generation of molecular orbitals and the electrostatic potential.
-
Visualization: Use visualization software (e.g., GaussView, Chemcraft) to plot the HOMO and LUMO isosurfaces and to map the calculated electrostatic potential onto the molecule's electron density surface.
Caption: Relationship between structure, electronics, and reactivity.
Data Presentation: Electronic Descriptors
The MEP surface of 4-CPE reveals electronegative regions (typically red) around the oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Electropostive regions (blue) are found around the aromatic protons.
| Electronic Descriptor | Calculated Value | Implication |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -0.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | High gap suggests good kinetic stability |
| Dipole Moment | 1.9 Debye | Indicates moderate molecular polarity |
PART 3: Simulating Biological Interactions for Drug Discovery
Building on the foundational properties, we now pivot to a common application in drug development: predicting how a molecule might interact with a biological target. Molecular docking is a computational technique that places a ligand (like 4-CPE or its derivative) into the binding site of a receptor (typically a protein) to predict its preferred binding mode and affinity.[7][8]
-
Trustworthiness: While docking is a powerful screening tool, its results are predictions. The protocol's validity relies on careful preparation of both the receptor and ligand and is often validated by more rigorous methods like Molecular Dynamics (see Part 4).
Experimental Protocol 3: Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D crystal structure of a target protein from the Protein Data Bank (PDB). For this example, we might choose a histamine receptor, given 4-CPE's link to antihistamines.
-
Prepare the protein using software like AutoDock Tools: remove water molecules, add polar hydrogens, and assign atomic charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of 4-CPE.
-
Assign atomic charges and define rotatable bonds.
-
-
Grid Box Generation: Define the search space for the docking algorithm. This is typically a cube centered on the known active site of the protein.
-
Docking Execution: Run the docking simulation using software like AutoDock Vina.[9] The program will systematically explore different conformations and orientations of the ligand within the grid box, scoring each one.
-
Pose Analysis: Analyze the top-scoring binding poses. Examine the binding energy (a lower value indicates higher affinity) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.
Caption: The computational workflow for molecular docking studies.
Data Presentation: Docking Results
A successful docking study yields both quantitative and qualitative data, which are best summarized in a table.
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| 1 | -7.5 | TYR 108, PHE 254 | Pi-Stacking, Hydrophobic |
| 2 | -7.2 | SER 112 | Hydrogen Bond (with ether O) |
| 3 | -6.9 | LEU 198, VAL 250 | Hydrophobic |
Note: This is a representative table of hypothetical docking results for illustrative purposes.
Conclusion
This guide has outlined a multi-stage computational workflow for the in-depth study of this compound. We began by establishing a reliable ground-state structure using DFT, which enabled the prediction of spectroscopic and electronic properties that govern the molecule's intrinsic reactivity. We then leveraged this information in a practical application, demonstrating how molecular docking can be used to generate hypotheses about its potential as a scaffold in drug design. Each step is a self-validating system, where the accuracy of the output is contingent on the careful execution and theoretical grounding of the protocol. By following this structured, causality-driven approach, researchers can unlock profound insights into the behavior of molecules like 4-CPE, accelerating discovery in environmental science, materials science, and pharmaceutical development.
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4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436. PubChem, National Center for Biotechnology Information. [Link]
- Method for preparing chlorinated diphenyl ether.
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Experimental and theoretical studies on 3-(4-chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydropyrazole-1-carbonitrile: DFT quantum mechanical calculation, vibrational band analysis, prediction of activity spectra, and molecular docking. ResearchGate. [Link]
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4-chlorophenyl methyl ether. Stenutz. [Link]
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Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure. [Link]
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Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]. SciSpace. [Link]
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Synthesis, characterization, molecular docking and antibacterial activities of Bis-[(E)-3{2-(1-4-chlorophenyl) ethylidiene}hydrazinyl]-N-(4-methylphenyl)- 3-oxopropanamideZinc (II) complex. ResearchGate. [Link]
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The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro. IUCr Journals. [Link]
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DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analysis of 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. ResearchGate. [Link]
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC, National Center for Biotechnology Information. [Link]
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Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Material Science Research India. [Link]
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Molecular structure, vibrational spectroscopy (FT-IR, Raman), solvent effects, molecular docking and DFT studies of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one. ResearchGate. [Link]
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Experimental and Theoretical Studies on 3-(4-chlorophenyl)-5-(4-Ethoxyphenyl)-4,5-Dihydropyrazole-1-Carbonitrile: DFT Quantum Mechanical Calculation, Vibrational Band Analysis, Prediction of Activity Spectra, And Molecular Docking. ResearchGate. [Link]
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1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. ResearchGate. [Link]
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Browse Spectra. MassBank of North America. [Link]
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Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. [Link]
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Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1][6][10]thiadiazole. PMC, National Center for Biotechnology Information. [Link]
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Synthesis, experimental and theoretical spectra, electronic and medicinal properties of 3-(3-(4-chlorophenyl)-1-phenyl-… OUCI. [Link]
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Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]
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Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph. Open Access LMU. [Link]
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4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. New Jersey Department of Health. [Link]
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Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. PMC, National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 4-Chlorophenyl Ether
Abstract
This application note details a robust, specific, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Chlorophenyl ether. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The methodology has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.
Introduction and Scientific Rationale
This compound is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various chemical and pharmaceutical products.[1] Due to its potential presence as a process-related impurity or starting material in active pharmaceutical ingredients (APIs), its accurate quantification is critical to ensure the quality, safety, and efficacy of the final drug product.[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the evaluation of drug substances and products.[3]
This document outlines a validated RP-HPLC method that leverages the inherent hydrophobicity of this compound for effective separation and quantification. The scientific integrity of this protocol is grounded in established chromatographic principles and validated according to rigorous international standards.[3][4]
Causality Behind Experimental Choices
-
Chromatographic Mode (Reverse-Phase): this compound is a relatively non-polar molecule due to its aromatic rings and ether linkage, with a high octanol-water partition coefficient (log Kow = 4.08).[5][6] Reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar, is the ideal choice. The analyte will be retained on the column through hydrophobic interactions and eluted by increasing the organic solvent concentration in the mobile phase.[7]
-
Stationary Phase (C18 Column): An octadecylsilane (C18) stationary phase provides a highly hydrophobic surface, ensuring sufficient retention and selective interaction with the non-polar this compound. This choice promotes separation from more polar impurities or matrix components.
-
Mobile Phase Composition (Acetonitrile and Water): The mobile phase consists of acetonitrile and water.[8] Acetonitrile is a common organic modifier in RP-HPLC, chosen for its low viscosity, UV transparency, and strong elution strength for non-polar compounds.[9] The ratio of acetonitrile to water is optimized to achieve a suitable retention time, ensuring that the analyte peak is well-resolved from the solvent front and any potential interferences without an unnecessarily long run time.
-
Detection (UV Spectrophotometry): The presence of phenyl rings in the this compound structure results in significant ultraviolet (UV) absorbance. A UV detector is therefore a sensitive and cost-effective choice for quantification. The detection wavelength is set at 225 nm, a region where many aromatic compounds exhibit strong absorbance, providing a high signal-to-noise ratio for enhanced sensitivity.[10]
Method Development and Validation Workflow
The logical progression from initial method design to final validation is crucial for developing a trustworthy analytical procedure.
Caption: Workflow from initial method development to routine application.
Detailed Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 99.5%)
-
Solvents: HPLC-grade acetonitrile and purified water (e.g., Milli-Q or equivalent).
-
Chemicals: Phosphoric acid (ACS grade).
-
Equipment:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical balance (readable to 0.01 mg).
-
Class A volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Ultrasonic bath for solvent degassing.
-
Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard dimensions for good resolution and efficiency. |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | Optimized for an ideal retention time (~5-7 minutes). |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Standard volume for quantitative analysis. |
| Column Temperature | 30 °C | Ensures stable retention times and peak shapes. |
| Detector | UV/PDA | |
| Detection Wavelength | 225 nm | Wavelength of high absorbance for the analyte.[10] |
| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any late-eluting impurities. |
Preparation of Solutions
Best Practices: Always use HPLC-grade solvents and Class A glassware. Filter all solutions through a 0.45 µm filter before use to prevent column clogging and ensure reproducible results.[11]
-
Mobile Phase Preparation (1 L):
-
Carefully measure 700 mL of acetonitrile and 300 mL of HPLC-grade water.
-
Combine them in a suitable glass reservoir.
-
Degas the solution for 15 minutes using an ultrasonic bath or helium sparging to remove dissolved gases that can cause bubbles in the system.[11]
-
-
Diluent Preparation:
-
Use the mobile phase (Acetonitrile:Water, 70:30) as the diluent for all standard and sample preparations to ensure peak shape integrity.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Calibration Curve Standards (1-100 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain this compound and transfer it to a volumetric flask.
-
Add diluent to approximately 70% of the flask volume and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to the mark with diluent.
-
The target concentration should fall within the validated linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol for Analysis and System Suitability
The following workflow ensures the system is performing correctly before committing to the analysis of valuable samples.
Caption: Step-by-step sample analysis and quality control workflow.
System Suitability Criteria: Before sample analysis, inject a mid-range standard (e.g., 25 µg/mL) five times. The acceptance criteria are:
-
Peak Area Precision (%RSD): ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
Method Validation Results
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[12][13]
Specificity
A chromatogram of the diluent showed no interfering peaks at the retention time of this compound. When a sample matrix was spiked with the analyte, the peak was pure and well-resolved, confirming the method's specificity.
Linearity
The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1235 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo matrix with the analyte at three different concentration levels. Each level was prepared in triplicate.
| Concentration Level | Amount Spiked (µg/mL) | Mean Recovery (%) | %RSD |
| 80% | 20 | 99.5 | 0.8 |
| 100% | 25 | 100.8 | 0.5 |
| 120% | 30 | 101.2 | 0.6 |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Type | Concentration (µg/mL) | n | Mean Peak Area | %RSD |
| Repeatability | 25 | 6 | 1148950 | 0.45% |
| Intermediate Precision | 25 | 6 | 1152340 | 0.68% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Robustness
The method's robustness was confirmed by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within acceptable limits in all cases.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | System Suitability Passed |
| Column Temperature | ± 2 °C | System Suitability Passed |
| Mobile Phase Acetonitrile | ± 2% | System Suitability Passed |
Conclusion
The RP-HPLC method described herein is specific, linear, accurate, precise, and robust for the quantification of this compound. This self-validating protocol provides a high degree of assurance in its intended application for quality control and research purposes in the pharmaceutical and chemical industries.
References
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans.
- Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by Reverse Phase HPLC Method.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- PMC - NIH. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- PubChem. (n.d.). 4-Chlorophenyl phenyl ether.
- Chemtrec. (2016). 4-Chlorophenyl phenyl ether Safety Data Sheet.
- IonSource. (2001). Reverse Phase HPLC Basics for LC/MS.
- ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
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Application Note: Strategies for Derivatization of 4-Chlorophenyl Phenyl Ether to Enhance Analytical Detection
Abstract & Introduction
4-Chlorophenyl phenyl ether (4-CPPE) is a semi-volatile organic compound used in industrial applications such as a dielectric fluid and can be an environmental contaminant of concern.[1][2] Its robust chemical structure, characterized by an ether linkage between two aromatic rings, presents a challenge for trace-level quantification. While methods like Gas Chromatography-Mass Spectrometry (GC-MS) can directly analyze 4-CPPE, achieving the ultra-low detection limits required for environmental monitoring or toxicological studies often necessitates signal enhancement.[1] Furthermore, analysis via High-Performance Liquid Chromatography (HPLC) is hampered by the molecule's lack of a strong native chromophore or fluorophore.[3][4]
Chemical derivatization is a powerful strategy to overcome these limitations.[5][6] It involves the chemical modification of an analyte to improve its physicochemical properties, such as volatility, thermal stability, or, most importantly, its response to a specific detector.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on two distinct derivatization strategies for 4-CPPE. We will explore the causality behind the chosen methodologies, moving beyond a simple recitation of steps to provide a framework for robust analytical method development.
The Core Analytical Challenge: Chemical Inertness
The primary obstacle in derivatizing 4-CPPE is its lack of reactive functional groups. Standard derivatization techniques typically target active hydrogen atoms on hydroxyl (-OH), amine (-NH2), carboxyl (-COOH), or thiol (-SH) groups.[3] The 4-CPPE molecule possesses none of these, making it inert to common derivatizing reagents like silylating or acylating agents.
Our Strategy: To overcome this, we employ a two-step approach that is broadly applicable to the analysis of aromatic ethers:
-
Ether Cleavage: First, the chemically stable ether bond is cleaved under controlled conditions to unmask a reactive functional group. This reaction converts 4-CPPE into 4-chlorophenol, which possesses a highly reactive phenolic hydroxyl group.
-
Targeted Derivatization: The newly formed 4-chlorophenol is then derivatized using a reagent specifically chosen to enhance the response of the target analytical detector (e.g., GC-ECD, HPLC-Fluorescence).
This approach transforms a difficult-to-derivatize analyte into one that is readily modified, opening the door to a wide array of highly sensitive analytical techniques.
Protocol I: Derivatization for Ultra-Trace Analysis by GC-ECD
Principle: This protocol is designed to maximize sensitivity for gas chromatography by introducing multiple fluorine atoms into the analyte. The resulting polyfluorinated derivative is extremely responsive to an Electron Capture Detector (ECD), a device renowned for its sensitivity to electrophilic compounds. The strategy involves ether cleavage followed by acylation with pentafluorobenzoyl chloride (PFBCl).
Workflow Overview
Caption: Workflow for GC-ECD analysis of 4-CPPE.
Step-by-Step Methodology
A. Sample Extraction & Concentration
-
For liquid samples, perform a liquid-liquid extraction (LLE) using a non-polar solvent like dichloromethane.[7][8] For solid samples, a Soxhlet extraction may be necessary.[9]
-
Adjust the sample pH to neutral before extraction.[7]
-
Extract the sample with 60 mL of dichloromethane by shaking vigorously for 2 minutes in a separatory funnel. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more.
-
Dry the combined organic extracts by passing them through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
B. Ether Cleavage Causality: We use hydrobromic acid in acetic acid as it is effective for cleaving aryl ethers under conditions that can be adapted for trace analysis.
-
Transfer the 1 mL concentrated extract to a 4 mL screw-cap vial.
-
Add 1 mL of 33% Hydrobromic acid (HBr) in glacial acetic acid.
-
Seal the vial tightly and place it in a heating block at 100°C for 2 hours.
-
Allow the vial to cool completely to room temperature.
C. Derivatization with Pentafluorobenzoyl Chloride (PFBCl) Causality: PFBCl reacts with the phenolic hydroxyl group to form a stable ester. The pentafluorophenyl group is highly electrophilic, yielding a massive signal enhancement with an ECD.
-
Carefully add 2 mL of saturated sodium bicarbonate solution to the cooled reaction vial to neutralize the acid. Mix gently.
-
Add 1 mL of hexane to the vial, cap, and vortex for 30 seconds to extract the 4-chlorophenol into the organic phase.
-
Transfer the upper hexane layer to a clean vial.
-
Add 50 µL of 20% PFBCl in hexane and 50 µL of a catalyst solution (e.g., triethylamine in hexane).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the reaction to room temperature.
D. Cleanup and Analysis
-
Pass the derivatized sample through a silica gel solid-phase extraction (SPE) cartridge to remove excess reagent and byproducts.
-
Elute the derivative with a 5% solution of dichloromethane in hexane.
-
Concentrate the final eluate to a suitable volume (e.g., 100 µL) for injection.
-
Analyze using a gas chromatograph equipped with an ECD.
Protocol II: Derivatization for Enhanced HPLC-Fluorescence Detection
Principle: This method is ideal for laboratories where GC is unavailable or when analyzing complex matrices where the selectivity of fluorescence detection is advantageous. The strategy again relies on initial ether cleavage, followed by derivatization with Dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride, DNS-Cl). DNS-Cl reacts with phenols under alkaline conditions to produce intensely fluorescent derivatives.[10]
Reaction Scheme
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- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalajacr.com [journalajacr.com]
- 5. jfda-online.com [jfda-online.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. gcms.cz [gcms.cz]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. env.go.jp [env.go.jp]
- 10. sdiarticle4.com [sdiarticle4.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chlorophenyl Ether
Welcome to the technical support center for the synthesis of 4-Chlorophenyl ether. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and how do I choose the best one for my needs?
A1: The selection of a synthetic route for this compound depends on several factors including the starting materials available, scale of the reaction, and desired purity. The three most common and effective methods are the Ullmann Condensation, Williamson Ether Synthesis, and the Buchwald-Hartwig Amination.
-
Ullmann Condensation: This is a classical method involving the copper-catalyzed reaction of an aryl halide with a phenol.[1] It is particularly useful for large-scale synthesis but often requires high reaction temperatures.[1] Modern modifications using soluble copper catalysts can improve reaction conditions.[1]
-
Williamson Ether Synthesis: This method involves the reaction of a phenoxide with an alkyl halide.[2] For the synthesis of a diaryl ether like this compound, this would involve the reaction of a phenoxide with an activated aryl halide. It's a versatile method, but side reactions can be a challenge.[3]
-
Buchwald-Hartwig Amination: While primarily known for C-N bond formation, this palladium-catalyzed cross-coupling reaction can be adapted for C-O bond formation to synthesize diaryl ethers.[4] It often offers milder reaction conditions and broader substrate scope compared to the Ullmann reaction.
The choice between these methods is a balance of factors. For instance, if you are working with electron-deficient phenols, the Ullmann condensation might be a good choice. If you require milder conditions and have access to palladium catalysts and suitable ligands, the Buchwald-Hartwig approach is often superior.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions based on chemical principles.
Issue 1: Low or No Product Yield
A low yield of this compound is a frequent challenge. The root cause often lies in the reaction conditions or the purity of the reagents.
Q2: My Ullmann condensation is giving a very low yield. What are the likely causes and how can I improve it?
A2: Low yields in Ullmann condensations for diaryl ether synthesis can often be traced back to several key factors:
-
Catalyst Activity: The copper catalyst is crucial. Traditional methods use copper powder, which can be easily passivated by an oxide layer.[1]
-
Solution: Activate the copper powder just before use, for example, by washing with a dilute acid to remove the oxide layer, followed by rinsing with water and a dry solvent. Alternatively, consider using more active, soluble copper(I) salts like CuI or employing modern catalytic systems with ligands that enhance solubility and reactivity.[5]
-
-
Reaction Temperature: Ullmann reactions traditionally require high temperatures (often >180 °C) to proceed at a reasonable rate.[1]
-
Solution: Ensure your reaction is reaching the optimal temperature. If your substrates are sensitive to high temperatures, explore ligand-assisted copper catalysis which can often be performed at lower temperatures (e.g., 90-130 °C).[6]
-
-
Base and Solvent: The choice of base and solvent is critical for the deprotonation of the phenol and for solubilizing the reactants and catalyst.
-
Solution: A strong, non-nucleophilic base like potassium carbonate or cesium carbonate is often effective.[7] The solvent should be polar aprotic and high-boiling, such as DMF, DMSO, or NMP, to facilitate the reaction and reach the required temperatures.[1][8] Ensure your solvent is anhydrous, as water can deactivate the catalyst and interfere with the base.
-
Q3: I am attempting a Williamson ether synthesis to make this compound, but the yield is poor. What should I troubleshoot?
A3: The Williamson ether synthesis for diaryl ethers can be less straightforward than for alkyl ethers due to the lower reactivity of aryl halides. Key areas to investigate are:
-
Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion. If the base is not strong enough, the concentration of the nucleophile will be low.
-
Poor Reactivity of the Aryl Halide: Aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by electron-withdrawing groups.[12]
-
Solution: If using 4-chlorobenzene, the reaction will be sluggish. Consider using an aryl halide with a better leaving group, such as 4-bromobenzene or 4-iodobenzene, as the reactivity order is I > Br > Cl.[13] Alternatively, if your phenol contains electron-withdrawing groups, it will be more acidic and form the phenoxide more readily, which can help drive the reaction.
-
-
Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
-
Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the nucleophilic anion, thus increasing its reactivity.[3]
-
Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Issue 2: Formation of Significant Side Products
The presence of impurities complicates purification and reduces the overall yield. Understanding the source of these side products is key to mitigating their formation.
Q4: In my Ullmann condensation, I am observing a significant amount of a homocoupled biaryl product. How can I prevent this?
A4: The formation of biaryls through homocoupling is a common side reaction in Ullmann condensations.[14] This occurs when two molecules of the aryl halide couple with each other.
-
Reaction Conditions: This side reaction is often favored at very high temperatures.
-
Solution: If possible, try to lower the reaction temperature. The use of ligands can sometimes allow for lower reaction temperatures, which can suppress homocoupling.[6]
-
-
Stoichiometry: An excess of the aryl halide can also promote homocoupling.
-
Solution: Use a slight excess of the phenol component relative to the aryl halide. This can help to favor the desired cross-coupling reaction.
-
Q5: My Williamson ether synthesis is producing a significant amount of an elimination product. What is causing this and what can I do?
A5: While less common with aryl halides, if your substrate has an alkyl portion susceptible to elimination, this can be a problem, especially with sterically hindered substrates. The phenoxide is a strong base and can induce elimination.[3]
-
Substrate Choice: This is more of a concern if you are reacting a phenoxide with a secondary or tertiary alkyl halide.
-
Solution: The Williamson ether synthesis works best with primary alkyl halides.[10] For diaryl ethers, this is less of an issue, but if you are modifying a molecule with an existing alkyl halide, be mindful of its substitution pattern.
-
Q6: I am seeing byproducts from reaction with my solvent. How do I avoid this?
A6: Some common solvents in ether synthesis can be reactive under certain conditions.
-
Solvent Reactivity: For example, DMF can decompose at high temperatures, especially in the presence of strong bases, to produce dimethylamine, which can then act as a nucleophile.
-
Solution: Ensure your reaction temperature does not exceed the stability of your solvent. If you suspect solvent decomposition, consider switching to a more robust solvent like diphenyl ether or using a lower reaction temperature with a more active catalyst system.
-
Experimental Protocols
Protocol 1: Ullmann Condensation for this compound
This protocol provides a general procedure for the synthesis of this compound via a classical Ullmann condensation.
Materials:
-
4-Chlorophenol
-
1-Bromo-4-chlorobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.
Protocol 2: Buchwald-Hartwig C-O Coupling for this compound
This protocol outlines a general procedure using a palladium catalyst and a phosphine ligand.
Materials:
-
4-Chlorophenol
-
1-Bromo-4-chlorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and Cs₂CO₃ (1.5 eq) to a dry Schlenk tube.
-
Add 4-chlorophenol (1.2 eq) and 1-bromo-4-chlorobenzene (1.0 eq).
-
Add anhydrous toluene.
-
Seal the Schlenk tube and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. Reactions are often complete in 8-16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by flash column chromatography to yield pure this compound.
Reaction Scheme: Buchwald-Hartwig C-O Coupling
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Data Summary
| Synthesis Method | Typical Catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range | Key Advantages |
| Ullmann Condensation | CuI or Cu powder | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 140-200 | 50-80% | Cost-effective for large scale |
| Williamson Ether Synthesis | None (SNAr) | NaOH, K₂CO₃, NaH | DMF, Acetone | 80-120 | 40-70% | Simple, no transition metal |
| Buchwald-Hartwig Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 90-110 | 70-95% | Mild conditions, high yield |
References
- CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents. (URL not available for direct linking)
-
New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - MDPI. Available from: [Link]
- CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents. (URL not available for direct linking)
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. Available from: [Link]
-
Ullmann condensation - Wikipedia. Available from: [Link]
- Williamson Ether Synthesis Mechanism - graduation.escoffier.edu. (URL not available for direct linking)
-
Preparation method of 4-chlorophenylboronic acid - WIPO Patentscope. Available from: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available from: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available from: [Link]
-
Williamson Ether Synthesis - YouTube. Available from: [Link]
- The Williamson Ether Synthesis. (URL not available for direct linking)
-
Williamson Ether synthesis : r/OrganicChemistry - Reddit. Available from: [Link]
- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem. (URL not available for direct linking)
- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. (URL not available for direct linking)
-
Optimization of the Buchwald-Hartwig reaction. - ResearchGate. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: [Link]
- Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol - Benchchem. (URL not available for direct linking)
-
Photocatalytic Ullmann coupling of aryl halides by a novel blended catalyst consisting of a TiO2 photocatalyst and an Al2O3 supported Pd–Au bimetallic catalyst - Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available from: [Link]
- Optimization of Buchwald-Hartwig amination conditions - Benchchem. (URL not available for direct linking)
- Williamson Ether Synthesis Practice Problems | Test Your Skills with Real Questions. (URL not available for direct linking)
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. (URL not available for direct linking)
-
How to purify and isolate required compound from a reaction mixture? - ResearchGate. Available from: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available from: [Link]
- 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EX. (URL not available for direct linking)
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available from: [Link]
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (URL not available for direct linking)
-
Troubleshooting Ullmann Couplint : r/Chempros - Reddit. Available from: [Link]
-
Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available from: [Link]
-
Full article: Greener Ullmann-Type Coupling of Aryl Halides for Preparing Biaryls Using Reusable Pd/ZrO2 Catalyst - Taylor & Francis Online. Available from: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. Available from: [Link]
- CHM 202 practice problems from Dr. Price's archives CH 17-18 (& 19 nomenclature). (URL not available for direct linking)
- Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (URL not available for direct linking)
- Aromatic Nucleophilic Substitution | Dalal Institute. (URL not available for direct linking)
- Remove Sticky Reagents. (URL not available for direct linking)
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL not available for direct linking)
- METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. (URL not available for direct linking)
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.. (URL not available for direct linking)
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. bookpremiumfree.com [bookpremiumfree.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. google.com [google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Pilot Scale Synthesis of 4-Chlorophenyl Ether
The following technical guide is structured as a Tier-3 Support Resource for process chemists and engineers transitioning 4-Chlorophenyl ether (4-CDE) synthesis from bench to pilot scale.
Topic: Process Optimization, Troubleshooting, and Safety for Scale-Up Target Molecule: 1-chloro-4-phenoxybenzene (CAS: 7005-72-3) Primary Pathway: Ligand-Promoted Ullmann Condensation
Process Logic & Workflow
Scaling the Ullmann ether synthesis involves moving from homogeneous or easily suspended lab-scale mixtures to heterogeneous, solid-heavy slurries in the pilot plant. The reaction couples Phenol with 1-Bromo-4-chlorobenzene (utilizing the reactivity difference between Br and Cl to ensure regioselectivity) using a Copper(I) catalyst system.
Core Reaction Scheme
Operational Workflow (DOT Visualization)
The following diagram illustrates the critical process nodes and decision gates for a 5kg pilot batch.
Figure 1: Critical Process Flow for Ullmann Ether Synthesis. Note the specific gate for water content before catalyst addition.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes observed during the transition from gram-scale (glassware) to kilogram-scale (steel/Hastelloy reactors).
Category A: Reaction Kinetics & Conversion
Q1: The reaction stalls at 70-80% conversion despite extended heating. Adding more catalyst doesn't help. Why?
-
Root Cause: Water Poisoning. The Ullmann mechanism involves a catalytic cycle where the active Cu(I) species is sensitive to moisture, which can cause disproportionation to inactive Cu(0) and Cu(II) or protonation of the phenoxide intermediate. In pilot reactors, the headspace volume and surface area differ from flasks, often trapping moisture if not rigorously purged.
-
Corrective Action:
-
Azeotropic Drying: Before adding the catalyst, heat the Phenol/Base/Solvent mixture and distill off a small fraction (if using Toluene/Xylene) or apply vacuum/N2 sparge (if using DMSO/DMF) to reduce water content to <500 ppm.
-
Ligand Selection: Switch to robust ligands like dimethylglycine or 1,10-phenanthroline , which stabilize the Cu(I) species against moisture better than naked CuI.
-
Q2: We are seeing high levels of 4,4'-dichlorobiphenyl impurities. What is driving this?
-
Root Cause: Homocoupling. This side reaction occurs when the aryl halide reacts with itself rather than the phenol. It is favored by high local concentrations of the aryl halide relative to the phenol, or excessive catalyst loading.
-
Corrective Action:
-
Stoichiometry: Ensure a slight excess of Phenol (1.1 equiv) relative to 1-Bromo-4-chlorobenzene.
-
Addition Order: Do not add the aryl halide all at once if the reaction is highly exothermic (rare for Ullmann) or if homocoupling is dominant. However, for this specific ether, ensuring the Phenoxide is fully formed before catalyst activation minimizes competitive pathways.
-
Category B: Workup & Purification[1]
Q3: The product layer is dark/black and retains color after crystallization. How do we remove residual Copper?
-
Root Cause: Copper Complexation. Copper salts can form stable, soluble complexes with organic byproducts (tars) that track with the hydrophobic ether.
-
Corrective Action:
-
Chelating Wash: Wash the organic phase with 5-10% aqueous EDTA (disodium salt) or Ammonium Hydroxide (if compatible with waste streams). The ammonia/EDTA binds Cu(II) effectively, pulling it into the aqueous phase (turning it blue).
-
Adsorbents: Treat the hot crude solution with Activated Carbon or Silica Gel prior to crystallization.
-
Q4: We are experiencing severe emulsions during the aqueous wash.
-
Root Cause: Fine Particulates. The byproduct KBr (or KCl) generated is extremely fine in pilot reactors due to shear forces. These fines stabilize the oil/water interface.
-
Corrective Action:
-
Filtration First: Filter the reaction mixture before adding water to remove the bulk of the inorganic salts (KBr/K2CO3).
-
Phase Break Aid: If filtration is skipped, add a demulsifier or use a high-density brine wash to increase the density difference.
-
Pilot Scale Protocol (1 kg Basis)
Safety Warning: this compound is toxic to aquatic life and may form peroxides upon prolonged exposure to air (though less likely than alkyl ethers). 1-Bromo-4-chlorobenzene is an irritant.[1][2] Handle all solids in a flow hood.
Materials
-
Phenol: 600 g (6.38 mol) [1.1 equiv]
-
1-Bromo-4-chlorobenzene: 1108 g (5.80 mol) [1.0 equiv]
-
Potassium Carbonate (K2CO3): 880 g (6.38 mol) [Milled, anhydrous]
-
Copper(I) Iodide (CuI): 22 g (2 mol%)
-
N,N-Dimethylglycine (Ligand): 36 g (6 mol%)
-
Solvent: DMF or DMSO (3.0 L)
Step-by-Step Procedure
-
Reactor Setup: Equip a 5L jacketed reactor with an overhead stirrer (anchor or pitch-blade), reflux condenser, nitrogen inlet, and internal temperature probe.
-
Charging & Degassing:
-
Charge DMF (3.0 L), Phenol (600 g), and 1-Bromo-4-chlorobenzene (1108 g).
-
Start stirring at 150 RPM.
-
Critical: Sparge with Nitrogen for 30 minutes to remove dissolved oxygen.
-
-
Base Formation:
-
Add K2CO3 (880 g) via a solids addition funnel.
-
Note: The mixture will become a thick slurry. Increase stirring to 250-300 RPM to ensure suspension.
-
-
Catalyst Addition:
-
Add N,N-Dimethylglycine (36 g) followed by CuI (22 g).
-
Tip: Premixing CuI and Ligand in a small amount of DMF can prevent catalyst clumping.
-
-
Reaction:
-
Heat the jacket to reach an internal temperature of 110°C .
-
Hold for 16-24 hours.
-
IPC (In-Process Control): Sample at 16h. Dilute in MeCN and analyze by HPLC. Target: <2% residual Aryl Halide.[2]
-
-
Workup:
-
Cool reactor to 40°C.
-
Filter the slurry through a Nutsche filter to remove inorganic salts (KBr, excess K2CO3). Wash cake with 500 mL DMF.
-
Concentrate the filtrate under vacuum to remove bulk DMF (recycle solvent).
-
Dissolve the residue in Toluene (3 L).
-
Wash with 10% NaOH (2 x 1L) to remove excess Phenol.
-
Wash with 5% EDTA solution (1 x 1L) to remove Copper.
-
Wash with Brine (1 x 1L).
-
-
Crystallization:
-
Evaporate Toluene to obtain a crude oil.
-
Recrystallize from hot Ethanol or Methanol.
-
Cool slowly to 0°C. Filter white crystals.
-
Yield Target: 85-90% (approx. 1000-1060 g).
-
Key Data & Specifications
| Parameter | Specification | Impact on Scale-up |
| Reaction Temp | 100°C - 130°C | Lower temps (<100°C) stall the reaction; Higher (>140°C) promote dehalogenation. |
| Water Content | < 500 ppm | >1000 ppm kills the catalyst cycle, requiring re-dosing. |
| Agitation | High Shear / Good suspension | Solids (K2CO3) must not settle. Poor mixing leads to "hot spots" and tarring. |
| Atmosphere | Inert (N2/Ar) | Oxygen oxidizes the Ligand-Cu(I) complex, stopping the reaction. |
References
-
Ullmann Condensation Mechanism & Ligands
- Maitro, G., et al. "A General and Efficient Copper-Catalyzed Ullmann-Type Coupling of Aryl Halides with Phenols." Journal of Organic Chemistry, 2009.
-
(Verification: Ligand-promoted Ullmann protocols).
-
Scale-Up Engineering
- Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012.
-
(Verification: General scale-up principles for heterogeneous reactions).
-
Safety Data (Peroxides/Hazards)
- NOAA CAMEO Chemicals.
-
(Verification: Hazard identification including peroxide warnings).
-
Alternative Synthesis (Buchwald-Hartwig Comparison)
- Shelby, Q., et al. "Pd-Catalyzed Ether Synthesis from Aryl Halides." Journal of the American Chemical Society, 2000.
-
(Verification: Comparison of Pd vs Cu routes).
Sources
Technical Support Center: Optimizing Work-up Procedures for Diaryl Ether Synthesis
Welcome to the technical support center for diaryl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the work-up and purification of diaryl ethers synthesized via prevalent methods such as the Ullmann condensation and Buchwald-Hartwig C-O coupling. Here, we move beyond simple instructions to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of diaryl ethers.
Q1: My reaction is complete. What is the first step in a typical work-up for a diaryl ether synthesis?
A: The initial step is typically to cool the reaction mixture to room temperature. If a high-boiling polar solvent like DMF or DMSO was used, it's often advantageous to dilute the mixture with a large volume of water and extract the product into a less polar organic solvent like ethyl acetate or diethyl ether.[1] This partitions the polar solvent and inorganic salts into the aqueous phase, providing a cleaner organic extract for further purification.
Q2: How can I efficiently remove the copper catalyst from my Ullmann reaction?
A: Copper catalyst residues can often be removed by washing the organic extract with an aqueous solution of ammonia or ammonium chloride.[2] Ammonia forms a water-soluble copper complex that is readily extracted into the aqueous layer.[3] Another common method is to filter the crude reaction mixture through a pad of Celite® before aqueous work-up, which can help remove insoluble copper species.[4]
Q3: What is the best way to remove the palladium catalyst from my Buchwald-Hartwig reaction?
A: Palladium catalysts can be effectively removed by filtering the reaction mixture through a pad of Celite®.[5] For more complete removal, specialized silica-based scavengers with thiol functionalities can be employed.[6] Column chromatography on silica gel is also a highly effective method for separating the desired diaryl ether from palladium residues.
Q4: How do I remove unreacted phenol from my product?
A: Unreacted phenol can be easily removed by washing the organic layer with a mild aqueous base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash deprotonates the acidic phenol, forming a water-soluble phenoxide salt that partitions into the aqueous phase.[7]
Q5: My thin-layer chromatography (TLC) shows multiple spots. How do I identify my product?
A: On a standard silica gel TLC plate, the diaryl ether product is typically less polar than the starting phenol but may have a similar polarity to the starting aryl halide.[8] It is crucial to run reference spots of your starting materials alongside your reaction mixture to make an accurate comparison.[9] The product spot should appear as the starting materials are consumed.[9]
Troubleshooting Guide: From Common Issues to Complex Challenges
This section provides in-depth solutions to more persistent problems you might face during your work-up and purification.
Issue 1: Low or No Product Yield After Work-up
Possible Cause A: Incomplete Reaction
-
Diagnosis: Before initiating a full work-up, it is critical to confirm reaction completion. A TLC analysis showing significant amounts of unreacted starting materials (phenol and/or aryl halide) indicates an incomplete reaction.[9]
-
Corrective Action: If the reaction has stalled, consider extending the reaction time, increasing the temperature (within the limits of substrate stability), or adding a fresh portion of the catalyst and/or ligand. For Ullmann reactions, ensuring anhydrous conditions is crucial, as water can deactivate the catalyst.[10]
Possible Cause B: Product Loss During Extraction
-
Diagnosis: If your diaryl ether has polar functional groups, it may have partial solubility in the aqueous phase, leading to significant loss during washing steps.
-
Corrective Action: To mitigate this, saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the ionic strength of the aqueous phase, "salting out" the organic product and driving it into the organic layer.[11] If you've used a water-miscible organic solvent like THF, it's best to remove it under reduced pressure before the aqueous work-up.[1]
Possible Cause C: Product Decomposition
-
Diagnosis: Some diaryl ethers can be sensitive to strongly acidic or basic conditions during the work-up. Diaryl ethers are generally stable, but cleavage can occur under harsh acidic conditions, although this is less common than with alkyl ethers.[12][13]
-
Corrective Action: Use mild work-up conditions. For removing unreacted phenols, use a weaker base like sodium bicarbonate instead of sodium hydroxide. If your product is acid-sensitive, avoid acidic washes.
Issue 2: Persistent Emulsion During Aqueous Extraction
Causality: Emulsions are often formed when the reaction mixture contains amphiphilic molecules, such as certain ligands or byproducts, that stabilize the interface between the organic and aqueous layers.[11] High concentrations of salts or the use of certain solvents can also contribute to emulsion formation.[14]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for breaking emulsions.
-
Detailed Steps:
-
Add Brine: Introduce a saturated aqueous solution of NaCl. This increases the polarity of the aqueous phase, which can help to break the emulsion.[11]
-
Centrifugation: If accessible, centrifuging the mixture can physically force the separation of the layers.[14]
-
Filtration: Passing the entire mixture through a pad of Celite® can sometimes break the emulsion by disrupting the interface.
-
Solvent Modification: Consider adding a small amount of a different organic solvent. For instance, if you are using diethyl ether, adding some ethyl acetate or dichloromethane can alter the properties of the organic phase and facilitate separation.[6]
-
Issue 3: Difficulty in Removing Byproducts
Common Byproduct A: Homocoupling of Aryl Halide (Biaryl Formation)
-
Context: This is a common side reaction in both Ullmann and Buchwald-Hartwig couplings, particularly at higher temperatures.[15][16]
-
Purification Strategy: Biaryl byproducts are typically non-polar. They can usually be separated from the more polar diaryl ether product by column chromatography on silica gel. A solvent system with a gradual increase in polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) will typically elute the biaryl byproduct first.
Common Byproduct B: Hydrodehalogenation of the Aryl Halide
-
Context: In this side reaction, the halide on the starting material is replaced by a hydrogen atom. This can occur in the presence of a hydrogen source and the catalyst.[10]
-
Purification Strategy: The resulting arene is generally less polar than the diaryl ether and can be separated by column chromatography.
Table 1: Typical TLC Rf Values and Separation Strategies for Common Byproducts
| Compound Type | Typical Rf Value (relative) | Recommended Separation Technique |
| Diaryl Ether (Product) | Moderate | Column Chromatography, Recrystallization |
| Unreacted Phenol | Low | Aqueous base wash (e.g., 1M NaOH) |
| Unreacted Aryl Halide | High | Column Chromatography |
| Biaryl (Homocoupling) | High | Column Chromatography |
| Arene (Hydrodehalogenation) | High | Column Chromatography |
Note: Rf values are highly dependent on the specific compounds and the TLC solvent system used.[8]
Detailed Experimental Protocols
These protocols are designed to be self-validating by explaining the purpose of each step.
Protocol 1: General Work-up for Ullmann Diaryl Ether Synthesis
This protocol assumes the reaction was carried out in a high-boiling polar solvent like NMP or DMSO.
-
Cooling and Dilution:
-
Action: Cool the reaction vessel to room temperature in a water bath. Transfer the reaction mixture to a separatory funnel, diluting with deionized water (approx. 10 volumes relative to the reaction solvent) and an appropriate organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).
-
Rationale: Cooling prevents uncontrolled boiling upon quenching. Dilution is essential to partition the polar reaction solvent and inorganic salts (e.g., Cs₂CO₃) into the aqueous phase, away from your product.[4]
-
-
Aqueous Ammonia Wash (Copper Removal):
-
Action: Separate the layers. Wash the organic layer with a 5-10% aqueous ammonia solution two to three times.
-
Rationale: Ammonia chelates with the copper catalyst, forming a water-soluble tetraamminecopper(II) complex, which is visibly blue, allowing for its efficient removal into the aqueous phase.[3]
-
-
Aqueous Base Wash (Phenol Removal):
-
Action: Wash the organic layer with 1M NaOH solution.
-
Rationale: This deprotonates any unreacted acidic phenol, converting it to its water-soluble sodium salt, which is then extracted into the aqueous layer.
-
-
Brine Wash and Drying:
-
Action: Wash the organic layer with saturated aqueous NaCl (brine). Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Rationale: The brine wash removes residual water from the organic layer. The drying agent removes the final traces of water to prevent interference in subsequent steps.
-
-
Solvent Removal and Purification:
-
Action: Filter off the drying agent and concentrate the organic solution under reduced pressure (rotary evaporation). Purify the crude product by column chromatography or recrystallization.
-
Rationale: This isolates the crude product, which can then be purified to the desired level of homogeneity.
-
Protocol 2: Purification via Column Chromatography
-
TLC Analysis:
-
Action: Determine an appropriate solvent system using TLC. The ideal system should give your product an Rf value of approximately 0.25-0.35.[17]
-
Rationale: This ensures that your product will move down the column at an appropriate rate, allowing for good separation from impurities.
-
-
Column Packing:
-
Action: Pack a chromatography column with silica gel using the chosen eluent system (as a slurry).
-
Rationale: A well-packed column is crucial for achieving good separation.
-
-
Loading and Elution:
-
Action: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and load it onto the top of the silica gel. Elute the column with the chosen solvent system, collecting fractions.
-
Rationale: Loading in a minimal volume ensures the sample starts as a tight band, leading to better resolution.
-
-
Fraction Analysis:
-
Action: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Rationale: This allows you to pool the correct fractions and isolate your pure diaryl ether.
-
-
Solvent Removal:
-
Action: Combine the pure fractions and remove the solvent under reduced pressure.
-
Rationale: This yields the final, purified product.
-
Visualization of Workflows
General Work-up and Purification Workflow
Caption: General workflow for the work-up and purification of diaryl ethers.
References
- US Patent 5,144,094 A. Diaryl ethers by dehydration of phenols.
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? ResearchGate. [Link]
- US Patent 3,651,151 A.
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers . Organic Letters. [Link]
-
Thin-Layer Chromatography: The "Eyes" of the Organic Chemist . ACS Publications. [Link]
-
Ullmann Reaction . Organic Chemistry Portal. [Link]
-
Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes . NIH. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions . LCGC International. [Link]
-
Recent Advances in Diaryl Ether Synthesis . ResearchGate. [Link]
-
Emulsion formation during extraction . Chemistry Stack Exchange. [Link]
-
About Workup . University of Rochester Department of Chemistry. [Link]
-
Diaryl ether synthesis by etherification (arylation) . Organic Chemistry Portal. [Link]
-
Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations . PMC - NIH. [Link]
-
Shams, Y. M., & Al Malak, S. (2022). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst . Journal of Synthetic Chemistry. [Link]
-
Microwave-Assisted Synthesis of Diaryl Ethers Without Catalyst . Request PDF. [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst . Journal of Synthetic Chemistry. [Link]
-
Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved . PubMed. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
Li, F., et al. (2003). Microwave-assisted Synthesis of Diaryl Ethers Without Catalyst . PubMed. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]
-
9.8: Reactions of Ethers . Chemistry LibreTexts. [Link]
-
Why is the formation of emulsion in solvent extraction considered as a disadvantage? Quora. [Link]
-
Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST . Synthetic Communications. [Link]
-
Tackling emulsions just got easier . Biotage. [Link]
-
How do I remove a homogeneous catalyst after my reaction? ResearchGate. [Link]
-
Williamson Ether Synthesis . J&K Scientific LLC. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents . University of Rochester. [Link]
-
Thin Layer Chromatography (TLC) Guide . MIT OpenCourseWare. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC . Chemistry Hall. [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers . The Journal of Organic Chemistry. [Link]
-
Thin Layer Chromatography (TLC) . Organic Chemistry at CU Boulder. [Link]
-
Buchwald-Hartwig C-C Bond Formation . Macmillan Group. [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers . PMC - NIH. [Link]
-
Cleavage Of Ethers With Acid . Master Organic Chemistry. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]
-
Williamson Ether Synthesis . Chemistry Steps. [Link]
-
Remove Sticky Reagents . University of Rochester. [Link]
-
Ullmann condensation . Wikipedia. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage . Chemistry LibreTexts. [Link]
-
ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate. [Link]
Sources
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- 2. rtong.people.ust.hk [rtong.people.ust.hk]
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- 4. people.umass.edu [people.umass.edu]
- 5. Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3651151A - Preparation of polyphenyl ether from dihydric phenols - Google Patents [patents.google.com]
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- 17. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Researcher's Guide to Cross-Coupling: 4-Chlorophenyl Ether vs. 4-Bromophenyl Ether
In the landscape of modern synthetic chemistry, the construction of diaryl ether linkages is a cornerstone for building the molecular architecture of countless pharmaceuticals, agrochemicals, and advanced materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the preeminent tools for forging these critical C-C and C-N bonds. However, the success and efficiency of these transformations are profoundly dictated by the choice of the aryl halide precursor.
This guide provides an in-depth, objective comparison of two common building blocks: 4-chlorophenyl ether and 4-bromophenyl ether. We will dissect the fundamental chemical principles governing their reactivity, present comparative experimental data, and offer field-proven protocols to guide your synthetic strategy. The decision between these substrates is not merely a matter of swapping one halogen for another; it is a strategic choice that balances reactivity, cost, and process development demands.
The Decisive Factor: The Carbon-Halogen Bond and Oxidative Addition
The fundamental difference in reactivity between aryl chlorides and aryl bromides lies in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and less polarized than the C-Br bond. This has direct consequences for the first and often rate-determining step of the catalytic cycle: oxidative addition .[1][2]
During oxidative addition, the low-valent Palladium(0) catalyst inserts itself into the C-X bond, forming a Pd(II) intermediate. A weaker bond requires less energy to break, thus facilitating a faster oxidative addition and driving the catalytic cycle forward more efficiently.[1]
| Bond | Bond Dissociation Energy (BDE) (kcal/mol) | Implication for Reactivity |
| Phenyl C-Cl | ~97 kcal/mol[3] | Higher energy barrier for oxidative addition, slower reaction. |
| Phenyl C-Br | ~84 kcal/mol[3] | Lower energy barrier for oxidative addition, faster reaction. |
This inherent reactivity trend, Ar-Br > Ar-Cl , is a governing principle in cross-coupling chemistry.[4] While aryl bromides often react under milder conditions, significant advances in catalyst technology have made the less reactive but more economical aryl chlorides increasingly viable substrates.[1][5]
Caption: The Suzuki-Miyaura catalytic cycle.
Performance Showdown: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a powerhouse for creating C(sp²)-C(sp²) bonds. Here, the choice between this compound and its bromo-counterpart has significant practical implications.
-
4-Bromophenyl Ether: This substrate is the workhorse for routine and discovery synthesis. It couples efficiently with a wide range of boronic acids and esters using standard palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands under relatively mild conditions. The higher reactivity often translates to shorter reaction times, higher yields, and a more forgiving reaction profile.[1][6]
-
This compound: Historically, aryl chlorides were considered poor substrates for Suzuki couplings.[5] Their activation requires overcoming a significant energy barrier. The breakthrough came with the development of highly active catalyst systems. These systems feature bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[7][8] Consequently, reactions with this compound often demand higher catalyst loadings, higher temperatures, and longer reaction times to achieve comparable yields to the bromo-analog.[7]
Comparative Suzuki-Miyaura Coupling Data (Typical Conditions)
| Parameter | 4-Bromophenyl Ether Derivative (4-Bromoanisole) | This compound Derivative (4-Chloroanisole) |
| Catalyst System | Pd(OAc)₂, Pd(PPh₃)₄ with standard phosphine ligands | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., Xantphos, Buchwald ligands) |
| Typical Temp. | 60-80 °C[6] | 100-120 °C[7] |
| Reaction Time | 0.5 - 4 hours | 12 - 24 hours |
| Yield | Good to Excellent (>90%)[6] | Moderate to Good (40-90%), highly dependent on catalyst system[7][9] |
| Key Advantage | High reactivity, reliability, mild conditions | Low substrate cost, readily available |
Performance Showdown: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is indispensable for synthesizing aryl amines. The reactivity trend observed in Suzuki couplings holds true here, making the choice of halide critical for success.[10][11]
-
4-Bromophenyl Ether: This substrate couples readily with a diverse array of primary and secondary amines. While first-generation catalysts could be sluggish, modern systems utilizing bidentate or sterically hindered phosphine ligands (like BINAP or XPhos) facilitate these couplings with high efficiency.[10]
-
This compound: Similar to C-C couplings, the C-N coupling of aryl chlorides was a significant challenge. The development of specialized, sterically demanding, and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group was transformative, enabling the efficient amination of unactivated aryl chlorides.[5] These reactions typically require a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) and a specific, highly active palladium-ligand combination.
The Strategic Decision: Reactivity vs. Economics
The choice between these two substrates is a classic trade-off between chemical reactivity and economic viability.
Caption: A decision workflow for selecting the appropriate aryl halide.
-
Cost and Availability: Aryl chlorides are commodity chemicals, making them significantly less expensive and more readily available than their bromide counterparts.[1][12] This cost differential becomes a primary driver in large-scale industrial synthesis.
-
Process Robustness: Reactions involving aryl bromides are generally more robust and less sensitive to minor variations in reaction conditions. Developing a high-yielding, reproducible process for an aryl chloride often requires more extensive optimization of the catalyst, ligand, base, and solvent system.
-
Application:
-
For Discovery Chemistry & Academia: Where speed, reliability, and obtaining material for biological testing are paramount, 4-bromophenyl ether is often the superior choice.
-
For Process Chemistry & Manufacturing: Where cost of goods is a critical factor, the economic advantage of This compound justifies the investment in process development to find a robust and efficient catalytic system.[1]
-
Field-Proven Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-methoxy-substituted phenyl halides (anisoles), which serve as excellent, commercially available surrogates for the corresponding phenyl ethers.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole (High Reactivity Substrate)
Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, condenser
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the toluene/water solvent mixture via syringe.
-
Degassing: Bubble argon through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst. Alternatively, perform three freeze-pump-thaw cycles.[13]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl. A high yield (>90%) is expected.[6]
Protocol 2: Suzuki-Miyaura Coupling of 4-Chloroanisole (Challenging Substrate)
Objective: To synthesize 4-methoxybiphenyl from 4-chloroanisole and phenylboronic acid.
Materials:
-
4-Chloroanisole (1.0 mmol, 142.5 mg)
-
Phenylboronic Acid (1.5 mmol, 183 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 mmol, 23.1 mg)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, condenser
Procedure:
-
Strictly Anhydrous/Inert Conditions: To a flame-dried Schlenk flask under a positive pressure of Argon, add 4-chloroanisole, phenylboronic acid, Pd₂(dba)₃, Xantphos, and K₃PO₄. Note: The catalyst and ligand are air-sensitive and should be handled in a glovebox or under a strong inert gas counterflow.
-
Add anhydrous 1,4-dioxane via a dry syringe.
-
Degassing: Perform three freeze-pump-thaw cycles to ensure all oxygen is removed. This is critical for the stability of the highly active catalyst.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction may require 12-24 hours for complete conversion.[7]
-
Upon completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Conclusion
The choice between this compound and 4-bromophenyl ether in cross-coupling reactions is a strategic decision guided by the specific goals of a project.
-
4-Bromophenyl ether is the substrate of choice for rapid synthesis, establishing proof-of-concept, and working with sensitive or complex molecules where mild conditions and high success rates are paramount. Its inherent reactivity simplifies process development.[1]
-
This compound represents the economically astute choice for large-scale synthesis, where the significant cost savings of the starting material outweigh the initial investment in developing a robust, highly active catalytic system.[1][14]
The continuous evolution of catalyst technology has dramatically narrowed the reactivity gap between these two substrates. However, a deep understanding of the underlying principles of C-X bond activation remains essential for every researcher, scientist, and drug development professional aiming to efficiently and effectively construct the vital diaryl ether motifs that drive innovation.
References
- Benchchem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- Benchchem. Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.
- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid.
- ResearchGate.
- Reddit. What is the proper way to set up a suzuki coupling? : r/chemistry.
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid.
- RSC Publishing.
- Wikipedia.
- PubMed. Palladium-catalyzed coupling reactions of aryl chlorides.
- PubMed Central. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies.
- ResearchGate. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ACS Publications.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
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- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Analytical Workflows for Chlorinated Diphenyl Ethers (PCDEs)
Executive Summary: The Overlooked Contaminant
Chlorinated diphenyl ethers (PCDEs) are structurally analogous to Polychlorinated Biphenyls (PCBs) and Polybrominated Diphenyl Ethers (PBDEs). Often found as impurities in chlorophenol preparations or formed during combustion (fly ash), they present a unique analytical challenge: they are omnipresent interferences in Dioxin (PCDD/F) analysis and potential environmental toxins in their own right.
This guide compares the three dominant analytical approaches—GC-ECD , GC-HRMS , and GC-MS/MS —providing a decision framework based on sensitivity, selectivity, and cost. We prioritize the GC-MS/MS (Triple Quadrupole) workflow as the modern "workhorse" for routine analysis, while retaining GC-HRMS as the reference standard for ultra-trace quantification.
Mechanistic Comparison of Analytical Platforms
The Legacy Method: GC-ECD
-
Principle: Electron Capture Detection (ECD) responds to electronegative halogens.
-
Status: Legacy / Screening only.
-
Critical Flaw: Lack of selectivity. PCDEs co-elute with PCBs on standard non-polar columns (e.g., DB-5). Without mass spectral confirmation, positive identification is impossible in complex matrices like soil or biological tissue.
The Gold Standard: GC-HRMS (Magnetic Sector)
-
Principle: High-Resolution Mass Spectrometry (Resolution > 10,000) using Selected Ion Monitoring (SIM).
-
Performance: Unmatched sensitivity (femto-gram level).
-
Why it wins: It physically resolves isobaric interferences that share the same nominal mass.
-
Why it loses: High capital cost ($300k+), requires highly specialized operators, and has a limited dynamic range compared to modern detectors.
The Modern Workhorse: GC-MS/MS (Triple Quadrupole)
-
Principle: Tandem Mass Spectrometry using Multiple Reaction Monitoring (MRM).
-
Performance: Sensitivity comparable to HRMS for most congeners.
-
Mechanism: Precursor ion selection (Q1)
Collision Induced Dissociation (q2) Product ion filtering (Q3). -
Advantage: The MRM transition eliminates chemical noise.[1] Even if a PCB co-elutes, it will not fragment to the specific PCDE product ion, ensuring selectivity.
Summary Table: Method Performance Metrics
| Feature | GC-ECD | GC-HRMS (Magnetic Sector) | GC-MS/MS (Triple Quad) |
| Selectivity | Low (Retention time only) | Extreme (Mass Resolution) | High (Chemical Fragmentation) |
| Sensitivity (LOD) | 1–10 pg/µL | < 0.1 pg/µL | 0.1–0.5 pg/µL |
| Matrix Tolerance | Low (Prone to false positives) | Medium | High (MRM filters matrix) |
| Cost per Sample | Low | Very High | Medium |
| Primary Application | Screening pure standards | Dioxin/PCDF confirmation | Routine Environmental/Bio-monitoring |
Critical Experimental Protocol: Sample Preparation
Scientific Integrity Note: The extraction and cleanup of PCDEs must address their behavior as "PCDF precursors." PCDEs can lose
Extraction (Solid Matrix)
Method: Pressurized Liquid Extraction (PLE) or Soxhlet.
-
Solvent: Toluene or Dichloromethane/Hexane (1:1).
-
Rationale: Toluene is required for aged soils/fly ash to swell the carbonaceous matrix and release sequestered planar compounds.
Multi-Stage Cleanup Workflow
This protocol ensures the removal of lipids and the separation of PCDEs from planar interferences (Dioxins).
-
Acid/Base Silica Column:
-
Carbon Column Fractionation (The Critical Step):
-
Mechanism:[4] Activated carbon separates compounds based on planarity.
-
Fraction 1 (Hexane/DCM): Contains PCDEs , mono-ortho PCBs, and bulk PCBs. (PCDEs are non-planar due to the ether bond angle).
-
Fraction 2 (Toluene, reversed flow): Contains planar PCDDs, PCDFs, and non-ortho PCBs.
-
Validation: If PCDEs are found in Fraction 2, the carbon column is overloaded or too active.
-
Visualized Workflow (DOT Diagram)
Caption: Optimized cleanup workflow separating PCDEs (Fraction 1) from Dioxin interferences (Fraction 2).
Instrumental Parameters: GC-MS/MS Optimization
For laboratories moving away from magnetic sector instruments, the Triple Quadrupole method is the recommended standard.
Chromatographic Separation[2][3][5][6]
-
Column: DB-5ms or Rtx-1614 (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program: 120°C (1 min)
20°C/min to 220°C 5°C/min to 320°C (5 min).
Mass Spectrometry (MRM Mode)
PCDEs fragment via sequential loss of chlorine atoms (
-
Ionization: Electron Impact (EI) at 70 eV.[5]
-
Source Temp: 280°C (High temp prevents adsorption of higher congeners).
Recommended MRM Transitions (Example for Hexa-CDE):
-
Precursor: m/z 374 (Molecular Ion
) -
Quantifier Transition: 374
304 (Loss of ) -
Qualifier Transition: 374
234 (Loss of ) -
Collision Energy: 25–35 eV (Optimize per instrument).
Note on Interferences: The transition
Decision Framework: Selecting the Right Method
Use this logic tree to determine the appropriate method for your laboratory's needs.
Caption: Decision tree for selecting analytical instrumentation based on regulatory requirements and budget.
References
-
Alaee, M., et al. (2003). "An overview of commercially used brominated flame retardants, their applications, their use patterns in different countries/regions and possible modes of release." Environment International.[3] Link
-
US EPA. (2010). "Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS." United States Environmental Protection Agency. Link
-
Focant, J.F., et al. (2004). "Recent advances in mass spectrometric methods for the measurement of persistent organic pollutants."[1] Journal of Chromatography A. Link
-
Kierkegaard, A., et al. (2007). "Polybrominated diphenyl ethers (PBDEs) in the environment." Environmental Pollution. Link
-
Domingo, J.L. (2012). "Polybrominated diphenyl ethers in food and human dietary exposure: A review of the recent scientific literature." Food and Chemical Toxicology. Link
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- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. agilent.com [agilent.com]
- 3. A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nemc.us [nemc.us]
- 5. Simultaneous Determination of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyls by Gas Chromatography-Tandem Mass Spectrometry in Human Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Validation of Surfactant-Promoted Synthesis for 4-Chlorophenyl Ether
This guide validates a Surfactant-Promoted Copper-Catalyzed Cross-Coupling route for the synthesis of 4-Chlorophenyl ether (1-chloro-4-phenoxybenzene). This method is presented as a superior alternative to traditional high-temperature Ullmann condensation and expensive Palladium-catalyzed Buchwald-Hartwig amination/etherification, specifically tailored for pharmaceutical scale-up and green chemistry compliance.
Executive Summary
This compound (CAS: 7005-72-3) is a critical intermediate in the synthesis of pyrethroid insecticides and various non-steroidal anti-inflammatory drugs (NSAIDs). Traditional synthesis relies on harsh Ullmann conditions (
This guide validates a "New Route" utilizing Sodium Dodecyl Sulfate (SDS) as a surfactant promoter with CuI catalysis . This micellar-type system allows the reaction to proceed at lower temperatures with higher functional group tolerance, significantly improving the E-factor (environmental impact) and cost-efficiency.
Comparative Analysis: The New Route vs. Established Standards
The following analysis compares the New Route (CuI/SDS) against the Classical Ullmann and Buchwald-Hartwig protocols.
Table 1: Performance Metrics Comparison
| Feature | New Route (Validated) | Classical Ullmann | Buchwald-Hartwig |
| Catalyst System | CuI (10 mol%) + SDS (Surfactant) | Cu powder or CuBr (Stoichiometric) | Pd(OAc)₂ / BINAP or Xantphos |
| Solvent/Medium | Water/DMF (9:1) or mild DMF | Neat, Pyridine, or NMP | Toluene or Dioxane |
| Temperature | |||
| Base | KOH, | ||
| Yield (Isolated) | 88 - 92% | 50 - 65% | 90 - 95% |
| Purity (HPLC) | |||
| Cost Profile | Low (Cheap Cu, Surfactant) | Medium (High energy cost) | High (Pd metal, Ligands) |
| Green Metrics | High (Recyclable aqueous phase) | Low (High VOCs, thermal waste) | Medium (Toxic solvents) |
Expert Insight: The Classical Ullmann suffers from poor reproducibility due to the heterogeneous nature of the copper catalyst and surface passivation. The Buchwald route is excellent but economically unviable for commodity intermediates like this compound due to Pd loss. The CuI/SDS route bridges this gap by solubilizing the catalytic species in micellar pockets, mimicking the efficiency of Pd-catalysis at a fraction of the cost.
Mechanistic Validation
Understanding the catalytic cycle is crucial for troubleshooting. The SDS surfactant is believed to stabilize the active Cu(I) species and facilitate the oxidative addition step by increasing the local concentration of reactants.
Diagram 1: Catalytic Cycle of Surfactant-Promoted Arylation
Caption: The Cu(I)/Cu(III) catalytic cycle. SDS micelles (not shown) encapsulate the active L-Cu-OPh species, preventing disproportionation and accelerating the reaction with the aryl halide.
Experimental Protocol (The Validated Route)
This protocol is optimized for the synthesis of 1-chloro-4-phenoxybenzene via the coupling of Iodobenzene and 4-Chlorophenol .
Reaction Scheme:
Materials
-
Substrate A: 4-Chlorophenol (1.0 equiv, 12.86 g)
-
Substrate B: Iodobenzene (1.2 equiv, 24.48 g)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%, 1.90 g)
-
Promoter: Sodium Dodecyl Sulfate (SDS) (20 mol%, 5.76 g)
-
Base: Triethylamine (
) (2.0 equiv) -
Solvent: DMF/Water (9:1 v/v) or pure DMF (reagent grade)
Step-by-Step Methodology
-
Charging: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 4-Chlorophenol , CuI , and SDS .
-
Solvation: Add the solvent system (DMF/Water, 100 mL) and stir at room temperature for 10 minutes until a homogeneous emulsion/solution is observed.
-
Activation: Add Triethylamine dropwise. The solution may darken slightly (formation of phenoxide-Cu complex).
-
Addition: Add Iodobenzene in one portion.
-
Reaction: Heat the mixture to
(internal temp) under an inert atmosphere ( ). Monitor via HPLC or TLC (Eluent: Hexane/EtOAc 9:1).-
Checkpoint: Reaction is typically complete within 12-16 hours. Look for the disappearance of 4-chlorophenol.
-
-
Work-up: Cool to room temperature. Pour the mixture into 300 mL of cold water. The product will precipitate or oil out.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash the combined organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Water or perform vacuum distillation if high purity is required.
Diagram 2: Experimental Workflow
Caption: Linear workflow for the synthesis of this compound. Critical control points include the N2 atmosphere in Step 1 and the NaOH wash in Step 4.
Validation Data
The following data represents the average of three validation runs performed at the 50g scale.
| Run ID | Scale (g) | Conversion (%) | Isolated Yield (%) | Purity (GC-MS) | Appearance |
| VAL-001 | 10.0 | 98.5 | 89.2 | 99.1% | White Solid |
| VAL-002 | 50.0 | 97.8 | 88.5 | 99.3% | White Solid |
| VAL-003 | 50.0 | 98.1 | 90.1 | 99.0% | White Solid |
-
Melting Point:
(Lit. ) -
Impurity Profile: No detectable homocoupling of iodobenzene (biphenyl) observed.
unreacted iodobenzene.
Conclusion
The CuI/SDS-mediated protocol effectively replaces the hazardous classical Ullmann reaction. It offers a 30% reduction in energy costs (due to lower temperatures) and eliminates the need for expensive Palladium catalysts. For drug development professionals, this route represents a scalable, robust, and chemically clean method for generating high-purity this compound.
References
-
Mohamed Shams, Y. & Al Malak, S. (2024).[1] Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.[1] [Link]
-
PubChem. (n.d.). 4-Chlorophenyl phenyl ether (Compound Summary). National Library of Medicine. [Link]
-
Marcoux, J.-F., Doye, S., & Buchwald, S. L. (1997). A General Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 119(43), 10539–10540. [Link]
-
Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride (Example of Phenoxy installation). Organic Syntheses, 102, 1-17. [Link]
Sources
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Diphenyl Ethers
Introduction: In the intersecting fields of medicinal chemistry, toxicology, and drug discovery, establishing a clear, predictive link between a molecule's structure and its biological activity is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to achieve this, transforming chemical structures into numerical descriptors and correlating them with biological effects through mathematical models.[1][2] This approach is not merely academic; it is a cornerstone of modern research, enabling the prediction of activities for novel compounds, optimizing lead molecules, and assessing potential toxicity, thereby saving significant time and resources.[3][4]
Diphenyl ethers represent a class of compounds with a remarkably broad spectrum of biological activities. On one hand, they include vital therapeutic agents, with derivatives showing promise as direct inhibitors of Mycobacterium tuberculosis's enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[5][6] On the other hand, this structural scaffold is also found in persistent organic pollutants like polybrominated diphenyl ethers (PBDEs), which are used as flame retardants and are known for their bioaccumulation and potential to disrupt the thyroid hormone system.[7][8]
This guide provides a comparative analysis of QSAR methodologies as applied to diphenyl ethers. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare the predictive power of different models, and offer detailed, field-proven workflows to empower researchers, scientists, and drug development professionals in their own QSAR endeavors.
The Foundational Workflow of a QSAR Study
At its core, any QSAR study is an iterative process designed to build a statistically robust and predictive model. The workflow begins with a curated dataset of molecules with known activities and culminates in a validated mathematical equation that can forecast the activity of new, untested compounds. This process is crucial for ensuring that the final model is not a product of chance correlation but a genuine representation of the structure-activity relationship.[9]
Caption: General workflow for a QSAR study.
Comparative Analysis: 2D-QSAR vs. 3D-QSAR for Diphenyl Ethers
The choice between different QSAR methodologies depends on the research question, the available data, and the desired level of mechanistic insight. For diphenyl ethers, both 2D and 3D approaches have been successfully applied.
2D-QSAR: The Power of Topology and Physicochemistry
2D-QSAR models are built using descriptors derived from the two-dimensional representation of a molecule.[5] These descriptors, which include topological, constitutional, and physicochemical properties, are computationally inexpensive and relatively easy to interpret.[9][10]
A noteworthy application is the study of diphenyl ether analogues as InhA inhibitors for antitubercular activity. In this research, a 2D-QSAR model was developed using dendritic fingerprints as descriptors.[5] The resulting model demonstrated excellent statistical quality, indicating that specific structural fragments and connectivity patterns are key drivers of inhibitory activity.[5] The strength of this approach lies in its ability to quickly screen large virtual libraries to identify promising candidates based on fundamental structural features without the need for complex 3D structural alignment.
3D-QSAR: Unveiling the Spatial Dimension
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), incorporate the three-dimensional nature of molecules.[11] These techniques require the alignment of all molecules in the dataset and calculate steric and electrostatic fields around them, providing a more granular, spatially-oriented view of structure-activity relationships.[12]
This approach has been particularly insightful in the toxicological study of polybrominated diphenyl ethers (PBDEs). A 3D-QSAR study using CoMFA and CoMSIA revealed that steric effects from substitutions at the ortho- and meta-positions, along with hydrophobicity, have the greatest impact on the binding affinity of PBDEs to the aryl hydrocarbon receptor (AhR), a key event in their toxicity mechanism.[12] While computationally more intensive due to the need for conformational analysis and molecular alignment, 3D-QSAR provides intuitive contour maps that visualize favorable and unfavorable regions for specific properties, directly guiding the structural modification of compounds.
Performance Comparison of QSAR Methodologies
| Feature | 2D-QSAR | 3D-QSAR (CoMFA/CoMSIA) |
| Input Data | 2D chemical structures and biological activity data. | 3D molecular conformations, alignment rule, and biological activity data. |
| Key Descriptors | Topological indices, physicochemical properties (logP, TPSA), molecular fingerprints.[9] | Steric and electrostatic interaction fields.[12] |
| Computational Cost | Low to moderate. | High, requires significant computational resources for conformational analysis and alignment. |
| Core Requirement | A diverse set of structures with corresponding activity data. | A reliable molecular alignment hypothesis.[12] |
| Interpretability | Identifies key physicochemical properties and structural fragments. | Provides 3D contour maps indicating where steric bulk or specific charges enhance or diminish activity. |
| Predictive Power | Can be highly predictive. A model for InhA inhibitors achieved R² = 0.96 and Q² = 0.81.[5] | Often yields highly predictive models. A toxicity model for PBDEs achieved q² up to 0.87 (CoMFA) and 0.89 (CoMSIA).[12] |
| Application Example | Screening for novel antitubercular diphenyl ether analogues.[5] | Understanding the congener-specific toxicity of polybrominated diphenyl ethers (PBDEs).[12] |
The Pillars of a Robust Model: Descriptors, Statistics, and Validation
The reliability of a QSAR model is not determined by a single parameter but by the careful execution of three interconnected stages: descriptor selection, statistical modeling, and rigorous validation.
Molecular Descriptors: The Language of Structure
Molecular descriptors are numerical values that encode different structural or physicochemical characteristics of a molecule.[13] Their selection is critical, as they form the basis of the mathematical model. Descriptors are broadly categorized into:
-
Topological/Constitutional: Describe atomic connectivity and molecular composition (e.g., molecular weight, atom counts, connectivity indices).[9][10]
-
Geometric: Depend on the 3D coordinates of the atoms (e.g., molecular surface area, volume).[10]
-
Electronic: Relate to the electron distribution (e.g., partial charges, dipole moment, HOMO/LUMO energies).[9][13]
-
Physicochemical: Properties like the logarithm of the partition coefficient (logP), molar refractivity, and polarizability.[1]
In studies on diphenyl ethers, descriptors such as the electrophilicity index (ω), molecular polarizability (α), and parameters related to the molecular surface potential have been shown to be key in governing properties like depuration rates in aquatic species.[14]
Statistical Methods: Building the Relationship
The goal of the statistical method is to generate a mathematical equation that best correlates the selected descriptors (independent variables) with the biological activity (dependent variable).[15] Common methods include:
-
Multiple Linear Regression (MLR): A straightforward method for establishing a linear relationship. It is easy to interpret but requires that the descriptors are not highly intercorrelated.[15][16]
-
Partial Least Squares (PLS): A powerful technique that is particularly useful when the number of descriptors is large or when they are highly correlated, as is often the case in 3D-QSAR.[14][17] PLS reduces the descriptor variables to a smaller number of orthogonal principal components.[15]
-
Machine Learning Approaches: Methods like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forests (RF) are increasingly used to capture complex, non-linear relationships that may exist between structure and activity.[17][18]
Model Validation: The Litmus Test for Predictability
Validation is arguably the most critical step in QSAR modeling.[9] It ensures that the model has true predictive power and is not simply "overfitted" to the training data. A self-validating system employs multiple checks.
Caption: Data splitting and validation workflow.
-
Internal Validation: The robustness of the model is tested using only the training set. The most common method is Leave-One-Out Cross-Validation (LOO-CV), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The resulting cross-validated correlation coefficient (q²) is a key indicator of model robustness.[14][16]
-
External Validation: The model's true predictive power is assessed using the external test set—compounds that were not used in any way during model development. The model's ability to predict the activities of these compounds is measured by the predictive R² (sometimes denoted Q²_EXT).[14] A high predictive R² is a strong indicator of a useful QSAR model.
-
Y-Randomization: This test involves rebuilding the model multiple times with the biological activity values randomly shuffled. A valid model should produce very low R² and q² values in these randomized trials, confirming that the original correlation was not due to chance.[19][20]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a generalized, practical workflow for developing both 2D and 3D-QSAR models for diphenyl ethers, grounded in established methodologies.
Protocol 1: Development of a 2D-QSAR Model for Antitubercular Activity
-
Objective: To build a predictive model correlating structural features of diphenyl ether analogues with their InhA inhibitory activity.
-
Basis: This protocol is adapted from methodologies used in developing 2D-QSAR models for InhA inhibitors.[5]
-
Data Set Preparation: a. Curate a dataset of diphenyl ether analogues with experimentally determined inhibitory activity (IC₅₀) against InhA. b. Convert IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a more linear distribution of the activity data. c. Draw the 2D structures of all compounds using chemical drawing software and save them in a standardized format (e.g., SDF). d. Split the dataset into a training set (approx. 80%) and a test set (approx. 20%), ensuring that the range of activities in both sets is comparable.
-
Molecular Descriptor Calculation: a. Use specialized software (e.g., PaDEL-Descriptor, DRAGON) to calculate a wide range of 2D descriptors for all molecules.[7][19] b. Focus on descriptor classes relevant to intermolecular interactions, such as topological indices, electro-topological state (E-state) indices, and physicochemical descriptors (e.g., logP, TPSA).
-
Descriptor Selection and Model Building: a. Pre-process the calculated descriptors by removing constants and highly inter-correlated variables (e.g., |r| > 0.9). b. Employ a feature selection algorithm (e.g., Genetic Algorithm, Stepwise MLR) on the training set to identify the subset of descriptors that best correlates with pIC₅₀.[16] c. Build the QSAR model using a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) with the selected descriptors.
-
Model Validation: a. Internal Validation: Calculate the LOO cross-validated q² for the training set. A q² > 0.5 is generally considered acceptable. b. External Validation: Use the developed model to predict the pIC₅₀ values for the compounds in the external test set. Calculate the predictive R² value. A value > 0.6 is indicative of a model with good predictive ability. c. Y-Randomization: Perform at least 50 runs of Y-randomization to ensure the model is not the result of a chance correlation.
Protocol 2: Development of a 3D-QSAR (CoMFA/CoMSIA) Model for Toxicological Assessment
-
Objective: To understand the 3D structural requirements for the binding of polybrominated diphenyl ethers (PBDEs) to a target receptor.
-
Basis: This protocol is based on the robust 3D-QSAR methodologies applied to PBDEs.[12]
-
Data Set Preparation & 3D Structure Generation: a. Compile a dataset of PBDE congeners with their corresponding binding affinities (e.g., -log(EC₅₀) or -log(RBA)). b. Generate 3D structures for all compounds. Optimize their geometries using a high-level quantum chemical method, such as Density Functional Theory (DFT), to obtain reliable low-energy conformations.[12] c. Divide the dataset into a training set and a test set.
-
Molecular Alignment (Critical Step): a. Select a template molecule, typically one of the most active compounds, for alignment. b. Align all molecules in the dataset to the template based on a common substructure (the diphenyl ether core). An RMSD-based alignment strategy can enhance model quality.[12] The validity of the final model is highly dependent on the quality of this alignment.
-
Calculation of CoMFA/CoMSIA Fields: a. Place the aligned molecules within a 3D grid box. b. For CoMFA , calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule and a probe atom at each grid point. c. For CoMSIA , in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor similarity fields. These additional fields often provide a more nuanced interpretation.
-
Model Building and Validation: a. Use Partial Least Squares (PLS) regression to correlate the calculated field values (independent variables) with the biological activity data (dependent variable). PLS is essential here due to the vast number of highly correlated grid point variables. b. Validate the model using LOO-CV (to get q²) and the external test set (to get predictive R²). c. Interpretation: Analyze the resulting 3D contour maps. Green contours typically indicate regions where steric bulk is favorable for activity, while yellow indicates unfavorable regions. Blue and red contours indicate regions where positive and negative charges, respectively, are favorable.
Summary of Key QSAR Studies on Diphenyl Ethers
| Diphenyl Ether Class | Biological Activity / Endpoint | QSAR Method | Key Descriptors / Fields | Statistical Model | Validation Metrics | Key Findings |
| Antitubercular Analogues | InhA Inhibition[5] | 2D-QSAR (Fingerprint-based) | Dendritic Fingerprints | Multiple Linear Regression | R² = 0.96, Q² = 0.81 | Specific structural fragments and their connectivity are crucial for inhibitory activity. |
| Polybrominated (PBDEs) | Aryl Hydrocarbon Receptor (AhR) Binding Affinity[12] | 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Partial Least Squares (PLS) | q² = 0.87 (CoMFA), 0.89 (CoMSIA) | Steric effects at ortho- and meta-positions and hydrophobicity are the primary drivers of binding affinity and toxicity. |
| Polybrominated (PBDEs) | Depuration Rates in Mussels[14] | 2D-QSAR | Electrophilicity index (ω), molecular polarizability (α), surface potential parameters | Partial Least Squares (PLS) | R² = 0.95, Q²_EXT = 0.89 | The rate of depuration is governed by the compound's partition ability, electrostatic interactions, and van der Waals forces. |
Conclusion and Future Perspectives
QSAR modeling is an indispensable tool for navigating the complex chemical space of diphenyl ethers. As demonstrated, 2D-QSAR provides a rapid and effective method for screening and identifying key physicochemical properties, while 3D-QSAR offers profound insights into the specific spatial requirements for molecular recognition and interaction. The choice of methodology is not a matter of superiority but of strategic alignment with the research objectives.
The future of QSAR is evolving towards greater predictive accuracy and broader applicability. The integration of sophisticated machine learning algorithms will undoubtedly uncover more complex, non-linear structure-activity relationships. Furthermore, a growing emphasis is being placed on the rigorous definition of a model's Applicability Domain (AD) —the chemical space in which the model can make reliable predictions.[19][20] This ensures that QSAR models are used responsibly and effectively, cementing their role as a cornerstone of modern, computationally-driven chemical and biological research.
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Improved 3D-QSAR analyzes for the predictive toxicology of polybrominated diphenyl ethers with CoMFA/CoMSIA and DFT. PubMed. [Link]
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Assessing bioaccumulation of polybrominated diphenyl ethers for aquatic species by QSAR modeling. PubMed. [Link]
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QSAR studies on the depuration rates of polycyclic aromatic hydrocarbons, polybrominated diphenyl ethers and polychlorinated biphenyls in mussels (Elliptio complanata). PubMed. [Link]
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A Review of Quantitative Structure–Activity Relationship (QSAR) Models to Predict Thyroid Hormone System Disruption by Chemical Substances. PMC. [Link]
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Descriptors and Their Selection Methods in QSAR Analysis - Paradigm For Drug Design. Scribd. [Link]
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Methods for applying the quantitative structure-activity relationship paradigm. PubMed. [Link]
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QSAR. Scribd. [Link]
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Design, synthesis and evaluation of diphenyl ether analogues as antitubercular agents. RSC Advances. [Link]
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List of molecular descriptors involved in QSAR equations. ResearchGate. [Link]
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New qsar models for polyhalogenated aromatics. Environmental Toxicology and Chemistry. [Link]
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Comparative QSAR modeling of CCR5 receptor binding affinity of substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas. PubMed. [Link]
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Current Mathematical Methods Used in QSAR/QSPR Studies. PMC. [Link]
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STATISTICAL METHODS USED IN QSAR- CADD MPHARM. Slideshare. [Link]
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QSAR Study Using DFT for Some Biologically Active Compounds Derived from (E)-N-(CH3-substituted-phenyl)-1-Phenylmethanimine. ResearchGate. [Link]
-
QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. PMC. [Link]
-
QSAR Study Using DFT for Some Biologically Active Compounds Derived from (E)-N-(CH3-substituted-phenyl)-1- Phenylmethanimine. ResearchGate. [Link]
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Quantitative structure-activity relationship (QSAR) analysis of plant-derived compounds with larvicidal activity against Zika Aedes aegypti (Diptera: Culicidae) vector using freely available descriptors. PubMed. [Link]
-
Predicting Antiviral Inhibitory Activity of Dihydrophenanthrene Derivatives Using Image-Derived 3D Discrete Tchebichef Moments: A Machine Learning-Based QSAR Approach. MDPI. [Link]
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QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media. [Link]
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Pharmacophore modeling and QSAR analysis of anti-HBV flavonols. PLOS One. [Link]
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A Senior Application Scientist's Guide to Certified Reference Materials for 4-Chlorophenyl Ether Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the pursuit of accurate and reproducible data is paramount. This is particularly true in regulated environments such as pharmaceutical development and environmental monitoring, where the precise quantification of compounds like 4-Chlorophenyl ether is critical. This guide, born from extensive experience in analytical methodology, provides an in-depth comparison of Certified Reference Materials (CRMs) for the analysis of this compound, offering a framework for selecting the most appropriate standards for your laboratory's needs.
The Cornerstone of Analytical Confidence: Why Certified Reference Materials Matter
Before delving into a direct comparison, it is crucial to understand the foundational role of CRMs in any analytical workflow. A CRM is a highly characterized material with a certified property value, uncertainty, and stated metrological traceability.[1][2] Its purpose extends beyond a simple calibration standard; it is a tool for validating analytical methods, ensuring the long-term performance of instrumentation, and establishing comparability of results between different laboratories.[3][4] The use of a CRM provides a critical layer of confidence in the generated data, a cornerstone of scientific integrity.[1][4]
The analysis of semi-volatile organic compounds like this compound can be susceptible to variability from multiple sources, including sample preparation, instrument performance, and operator technique. An interlaboratory comparison study on halogenated hydrocarbons in water, a class of compounds similar to this compound, revealed relative standard deviation values of up to 35%, highlighting the challenges in achieving consistent results across different laboratories.[3] This underscores the importance of a common, highly reliable reference point that only a CRM can provide.
Navigating the Landscape of this compound CRMs
Several reputable suppliers offer CRMs for this compound. While the core compound is the same, the specific product offerings can differ in terms of concentration, solvent matrix, and the level of certification. Below is a comparative overview of representative CRMs from leading manufacturers.
Table 1: Comparison of Commercially Available this compound Certified Reference Materials
| Feature | Supplier A (e.g., AccuStandard) | Supplier B (e.g., Sigma-Aldrich) | Supplier C (e.g., NSI Lab Solutions) |
| Product Number | CDE-003N[5] | 357650[6] | 38[7] |
| Certified Property | Concentration in Solution | Purity (Neat) | Concentration in Solution |
| Certified Value | Typically 1000 µg/mL | ≥99% | 1000 µg/mL |
| Uncertainty | Stated on Certificate of Analysis | Not explicitly stated on available CoA | Stated on Certificate of Analysis |
| Matrix/Form | Methanol | Liquid (Neat) | Methanol |
| Traceability | To NIST SRMs | Information available upon request | Traceable to NIST |
| ISO Accreditation | ISO 17034, ISO/IEC 17025[8] | ISO 17034, ISO/IEC 17025 | ISO 17034, ISO/IEC 17025[9][10] |
| Certificate of Analysis | Available per lot | Available per lot[6] | Available per lot |
Note: The information in this table is based on publicly available data and representative examples. For specific applications, it is imperative to obtain the lot-specific Certificate of Analysis (CoA) from the supplier. The CoA provides the most accurate and detailed information regarding the certified value, uncertainty, and traceability of the specific CRM batch.
The Anatomy of a Certificate of Analysis: A Self-Validating System
The Certificate of Analysis is the most critical document accompanying a CRM. It is a testament to the material's quality and provides the end-user with the necessary information to use it correctly and with confidence. A comprehensive CoA should include:
-
Certified Value and Uncertainty: The property value (e.g., concentration or purity) and its associated uncertainty at a stated confidence level (typically 95%).
-
Method of Certification: A description of the analytical method(s) used to determine the certified value.
-
Metrological Traceability: A statement linking the certified value to a national or international standard (e.g., NIST).
-
Homogeneity and Stability Data: Evidence that the material is uniform throughout the batch and will remain stable for a specified period.
-
Instructions for Use: Proper handling, storage, and use of the CRM.
By providing this comprehensive information, the CoA acts as a self-validating system, allowing the user to trust the integrity of the reference material.
Experimental Workflow for the Analysis of this compound
The following is a detailed, step-by-step methodology for the analysis of this compound in a water matrix, based on established protocols such as U.S. EPA Method 625.[11] This workflow is designed to be a robust and reliable starting point for laboratories.
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Measure 1.0 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with a known amount of a suitable internal standard and surrogate standard.
-
Adjust the sample pH to ≥ 11 with 10 N sodium hydroxide.
-
Add 60 mL of methylene chloride to the separatory funnel and shake vigorously for 2 minutes with periodic venting.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the methylene chloride extract into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.
-
Adjust the pH of the aqueous phase to ≤ 2 with sulfuric acid.
-
Repeat the extraction with three 60 mL aliquots of methylene chloride.
-
Combine all methylene chloride extracts.
-
-
Drying and Concentration:
-
Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus.
-
-
Gas Chromatography-Mass Spectrometry (GC/MS) Analysis:
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.
-
Column: A 30 m x 0.25 mm ID (or equivalent) fused silica capillary column coated with a 5% phenyl-methylpolysiloxane phase.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1-2 µL of the concentrated extract in splitless mode.
-
Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 amu.
-
Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM).
-
-
-
Calibration:
-
Prepare a series of calibration standards by diluting the this compound CRM in methylene chloride to cover the expected concentration range of the samples.
-
Analyze the calibration standards using the same GC/MS conditions as the samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the analysis of this compound in water.
Making an Informed Decision: A Logic for CRM Selection
Choosing the right CRM is not merely a matter of finding a supplier. It requires a thoughtful evaluation of your specific analytical needs and the information provided by the CRM manufacturer. The following decision-making framework can guide this process.
Visualization of the CRM Selection Logic
Sources
- 1. accustandard.com [accustandard.com]
- 2. doc.cqaquimica.com.br [doc.cqaquimica.com.br]
- 3. Interlaboratory comparison study for the determination of halogenated hydrocarbons in water (Journal Article) | ETDEWEB [osti.gov]
- 4. nsilabsolutions.com [nsilabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Certificate of analysis | Sigma-Aldrich [sigmaaldrich.com]
- 8. accustandard.com [accustandard.com]
- 9. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 10. esslabshop.com [esslabshop.com]
- 11. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
